Physicochemical Properties and Experimental Methodologies for 4-Amino-5,5-dimethylhexanoic Acid
Executive Summary 4-Amino-5,5-dimethylhexanoic acid (CAS: 1391263-47-0) is a highly specialized, unnatural aliphatic amino acid[1]. Structurally related to the gabapentinoid class of neuroactive compounds (which includes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Amino-5,5-dimethylhexanoic acid (CAS: 1391263-47-0) is a highly specialized, unnatural aliphatic amino acid[1]. Structurally related to the gabapentinoid class of neuroactive compounds (which includes gabapentin and pregabalin), this molecule is characterized by a massive tert-butyl group at the C5 position[1]. This steric bulk significantly increases its lipophilicity and restricts the conformational flexibility of the carbon backbone, making it a highly valuable building block in rational drug design, peptidomimetic synthesis, and the development of novel voltage-gated calcium channel (VGCC) modulators[2].
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic specifications. This guide provides a comprehensive technical synthesis of the compound's physicochemical properties, structural implications, and field-proven, self-validating experimental protocols for its handling and characterization.
Core Physicochemical Profile
Understanding the physicochemical baseline of 4-amino-5,5-dimethylhexanoic acid is critical for downstream assay development. Like other gabapentinoids, it is an amphoteric molecule that exists in distinct ionization states depending on the pH of its environment[3].
Table 1: Physicochemical Properties of 4-Amino-5,5-dimethylhexanoic Acid
Property
Value
Causality / Significance
CAS Number
1391263-47-0
Unique identifier for procurement and literature tracking[4].
Exists as a zwitterion at physiological pH (7.4), directly impacting solubility[2].
Predicted Boiling Point
267.0 ± 23.0 °C
Indicates high thermal stability; non-volatile under standard conditions[4].
Predicted Density
0.999 ± 0.06 g/cm³
Comparable to aqueous systems; relevant for formulation density[4].
Structural and Mechanistic Insights
The pharmacological utility of gabapentinoids hinges on their ability to mimic the neurotransmitter γ-aminobutyric acid (GABA) while possessing sufficient lipophilicity to cross the blood-brain barrier via the L-amino acid transporter (LAT1)[2]. 4-Amino-5,5-dimethylhexanoic acid features a stereocenter at C4 adjacent to a bulky tert-butyl group.
Causality of Steric Bulk: The tert-butyl group forces the molecule into a restricted conformational space. In drug development, locking a molecule into its bioactive conformation reduces the entropic penalty of binding, potentially increasing its affinity for the
α2δ−1
subunit of VGCCs[5]. Binding to this subunit decreases presynaptic calcium influx, thereby attenuating the release of excitatory neurotransmitters like glutamate and substance P[6].
Proposed mechanistic pathway for 4-Amino-5,5-dimethylhexanoic acid via VGCC modulation.
Because 4-amino-5,5-dimethylhexanoic acid exists as a zwitterion at pH 7.4 (isoelectric point ~7.5), it exhibits poor solubility in neutral aqueous media and non-polar organic solvents[3]. The following self-validating protocol ensures complete dissolution for in vitro assays.
Protocol 1: Preparation of Standardized Bioassay Solutions
Step 1: Acidic Solvation. Weigh 15.92 mg (0.1 mmol) of the compound. Add 1.0 mL of 0.1 N HCl.
Causality: Lowering the pH below the carboxylate pKa (< 3.7) protonates the acid, converting the zwitterion into a highly soluble cation[3].
Validation Check: The solution must become completely transparent within 60 seconds of vortexing. Any residual turbidity indicates incomplete protonation.
Step 2: Buffer Neutralization. Slowly titrate the acidic stock with 0.1 N NaOH while monitoring with a micro-pH probe until pH 7.4 is reached. Immediately dilute with 10X PBS to the desired working concentration.
Validation Check: A UV-Vis baseline check at 600 nm must yield an absorbance of <0.01, confirming the absence of micro-precipitates.
Analytical Workflows for Structural Validation
Rigorous analytical validation is required to confirm the identity and enantiomeric purity of the C4 stereocenter.
Protocol 2: NMR and LC-MS Characterization
Sample Prep: Dissolve 5 mg of the compound in 0.5 mL of D₂O containing 0.1% DCl.
Causality: D₂O/DCl ensures complete zwitterion disruption, preventing line broadening and ensuring sharp NMR resonances.
1H NMR Validation: The spectrum must display a massive, sharp singlet integrating to exactly 9 protons at ~0.9 ppm, confirming the intact tert-butyl group. The C4 α-proton should appear as a complex multiplet due to coupling with the adjacent C3 methylene protons.
LC-MS Validation: Run the sample using Electrospray Ionization in positive mode (ESI+).
Validation Check: The mass spectrum must show the parent ion [M+H]⁺ at m/z 160.2[1]. A secondary MS/MS fragmentation check should reveal a loss of NH₃ (m/z 143.2), characteristic of aliphatic amines.
Chromatography: Isocratic elution on a Chiralpak ZWIX(+) column using MeOH/H₂O/formic acid/diethylamine.
Causality: Zwitterionic chiral stationary phases are specifically designed to resolve underivatized amino acids without the need for pre-column derivatization.
Validation Check: Baseline separation (Resolution, Rs > 1.5) of a known racemic standard must be achieved prior to analyzing the synthesized batch.
Self-validating analytical workflow for structural and chiral verification.
References
Center for Drug Evaluation and Research. "NDA 21-446/S-028 Lyrica (Pregabalin) Environmental Assessment". U.S. Food and Drug Administration (FDA). URL: [Link]
MDPI. "Exploring Various Crystal and Molecular Structures of Gabapentin—A Review". Crystals 2024, 14(3), 257. URL:[Link]
A Theoretical Exploration of the Conformational Landscape of 4-Amino-5,5-dimethylhexanoic Acid
A Senior Application Scientist's Guide to In-Silico Analysis for Drug Discovery Abstract The conformational flexibility of small molecules is a critical determinant of their biological activity. For γ-aminobutyric acid (...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to In-Silico Analysis for Drug Discovery
Abstract
The conformational flexibility of small molecules is a critical determinant of their biological activity. For γ-aminobutyric acid (GABA) analogs like 4-Amino-5,5-dimethylhexanoic acid, understanding the accessible three-dimensional structures is paramount for designing effective therapeutics targeting GABA receptors and transporters. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the conformational space of 4-Amino-5,5-dimethylhexanoic acid. We will delve into the rationale behind selecting appropriate computational methodologies, from initial structure generation to high-level quantum mechanical calculations and the inclusion of solvent effects. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to elucidate the structure-activity relationships of flexible molecules.
Introduction: The Significance of Conformation in GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogs are a cornerstone in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and anxiety. The therapeutic efficacy of these molecules is intimately linked to their ability to adopt a specific three-dimensional conformation that allows for optimal interaction with their biological targets.[1] 4-Amino-5,5-dimethylhexanoic acid, a less-studied GABA analog, presents an interesting case due to the steric bulk of the gem-dimethyl group. This structural feature is expected to significantly influence the molecule's conformational preferences, potentially leading to a more restricted set of low-energy shapes and, consequently, a more specific pharmacological profile.
The conformational flexibility of GABA is crucial for its function, as it binds to different receptors in different conformations.[1] Therefore, a thorough understanding of the conformational landscape of its analogs is a prerequisite for rational drug design. Theoretical and computational methods provide a powerful toolkit to explore this landscape, offering insights that can guide synthesis and biological evaluation.[2]
Methodological Approach: A Multi-tiered Strategy for Conformational Analysis
A robust theoretical study of a flexible molecule like 4-Amino-5,5-dimethylhexanoic acid necessitates a hierarchical approach. We begin with a broad exploration of the conformational space using computationally inexpensive methods, followed by refinement of the most promising conformers using more accurate, and computationally demanding, techniques.
Initial Conformer Generation
The first step is to generate a diverse set of initial three-dimensional structures. This can be achieved through several methods:
Systematic Search: This method involves rotating all rotatable bonds by a defined increment. While thorough, it can be computationally prohibitive for molecules with many rotatable bonds.[2]
Stochastic/Monte Carlo Methods: These approaches randomly alter the coordinates of the atoms and accept or reject the new conformation based on its energy. This is an efficient way to explore a large conformational space.[2]
Low-Mode Search (LMOD): This method explores the potential energy surface by following the low-frequency vibrational modes of the molecule, which often correspond to large-scale conformational changes.[3]
For 4-Amino-5,5-dimethylhexanoic acid, a combination of stochastic and low-mode search methods is recommended to ensure a comprehensive initial sampling.
Geometry Optimization and Energy Minimization
Once an initial set of conformers is generated, each structure must be optimized to find the nearest local energy minimum. This is typically performed using molecular mechanics (MM) force fields, which provide a good balance between computational cost and accuracy for initial screening.[4] Popular force fields for small organic molecules include MMFF94, UFF, and GAFF.[4]
Quantum Mechanical Refinement
To obtain more accurate energies and geometries for the low-energy conformers identified in the molecular mechanics step, it is essential to employ quantum mechanical (QM) methods. Density Functional Theory (DFT) is a widely used QM method that offers a good compromise between accuracy and computational cost for molecules of this size.[5]
A common and effective approach involves using a functional like B3LYP with a basis set such as 6-31G(d,p). For even higher accuracy, especially for calculating relative energies, larger basis sets and more modern functionals that account for dispersion forces (e.g., B3LYP-D3) are recommended.
The Role of the Solvent
Biological processes occur in an aqueous environment, and the solvent can have a profound impact on the conformational preferences of a molecule. Therefore, it is crucial to include the effects of the solvent in the calculations. This can be done using either implicit or explicit solvent models.[6]
Implicit Solvent Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can be readily combined with QM calculations.[5]
Explicit Solvent Models (Molecular Dynamics): In this approach, the molecule of interest is surrounded by a box of individual solvent molecules (e.g., water). Molecular dynamics (MD) simulations are then run to sample the conformational space of the solute in the presence of the explicit solvent. While computationally intensive, this method provides a more realistic representation of the solvent environment.[6]
For a comprehensive study, it is advisable to first use an implicit solvent model to rank the energies of the conformers and then perform MD simulations on the most promising low-energy structures.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a detailed workflow for the theoretical conformational analysis of 4-Amino-5,5-dimethylhexanoic acid.
Software Requirements
A variety of software packages can be used for this type of study. Some are commercial, while others are open-source or available for free to academic users.[7]
Draw the 2D structure of 4-Amino-5,5-dimethylhexanoic acid using a chemical drawing program.
Use a program like Open Babel to generate an initial 3D structure.
Step 2: Conformer Search
Perform a conformational search using a tool like the Low Mode Search (LMOD) or a Monte Carlo based method.[3]
Set the energy window to a reasonable value (e.g., 10 kcal/mol) to collect a diverse set of conformers.
Minimize each generated conformer using a molecular mechanics force field (e.g., MMFF94).
Step 3: Clustering and Selection
Cluster the resulting conformers based on their root-mean-square deviation (RMSD) to identify unique structures.
Select the lowest energy conformer from each cluster for further analysis.
Step 4: Quantum Mechanical Optimization
For each selected conformer, perform a geometry optimization and frequency calculation using DFT at the B3LYP/6-31G(d,p) level of theory.
The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
Step 5: Higher-Level Energy Calculations and Solvent Effects
Perform single-point energy calculations on the optimized geometries using a larger basis set and a dispersion-corrected functional (e.g., B3LYP-D3/def2-TZVP).
Incorporate the effect of water as a solvent using an implicit solvent model like the Polarizable Continuum Model (PCM).
Step 6: Molecular Dynamics (Optional but Recommended)
Take the lowest energy conformers from the QM calculations.
Place each conformer in a box of explicit water molecules.
Run a molecular dynamics simulation for a sufficient length of time (e.g., 100 ns) to observe the conformational dynamics.
Analyze the trajectory to identify the most populated conformations and the transitions between them.
Caption: Key dihedral angles defining the conformation of 4-Amino-5,5-dimethylhexanoic acid.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for investigating the conformational landscape of 4-Amino-5,5-dimethylhexanoic acid. By employing a multi-tiered approach that combines molecular mechanics, quantum mechanics, and molecular dynamics, researchers can gain a detailed understanding of the molecule's preferred three-dimensional structures. This knowledge is invaluable for understanding its biological activity and for the rational design of new, more potent, and selective GABA analog therapeutics.
Future studies could involve comparing the theoretical predictions with experimental data from techniques such as NMR spectroscopy to validate the computational models. [6]Furthermore, the identified low-energy conformers can be used as starting points for docking studies with models of GABA receptors and transporters to elucidate the molecular basis of their interactions.
References
Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis. Journal of the American Chemical Society. [Link]
Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model. Journal of Chemical Theory and Computation. [Link]
A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. arXiv.org. [Link]
Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]
Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA. ResearchGate. [Link]
Combinatorial methods for small-molecule placement in computational enzyme design. Proceedings of the National Academy of Sciences. [Link]
Conformations of cyclic analogues of GABA. ResearchGate. [Link]
Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. [Link]
What software shall I use for DFT on an organic molecule? Chemistry Stack Exchange. [Link]
GaTewAY : Graph theory-based software for automatic analysis of molecular conformers generated over time. ChemRxiv. [Link]
Therapeutic Horizons of 4-Amino-5,5-dimethylhexanoic Acid: A Novel Highly Lipophilic γ-Amino Acid Analogue
Target Audience: Neurological Drug Discovery Scientists, Pharmacologists, and Assay Development Specialists. Executive Summary & Structural Rationale In the landscape of neuromodulatory drug design, γ-aminobutyric acid (...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Neurological Drug Discovery Scientists, Pharmacologists, and Assay Development Specialists.
Executive Summary & Structural Rationale
In the landscape of neuromodulatory drug design, γ-aminobutyric acid (GABA) analogues remain a cornerstone for treating epilepsy, neuropathic pain, and anxiety disorders. 4-Amino-5,5-dimethylhexanoic acid (CAS: 1391263-47-0) represents an uncharacterized yet structurally compelling building block.
From a pharmacophore perspective, this compound features a γ-amino acid backbone heavily substituted with a bulky tert-pentyl-like moiety (a 5,5-dimethylhexyl tail) at the γ-carbon (C4). This specific structural topology bridges two distinct pharmacological classes:
γ-Substituted GABA Analogues: Like Vigabatrin (4-amino-5-hexenoic acid), which act as GABA-aminotransferase (GABA-AT) inhibitors.
β-Substituted Gabapentinoids: Like Pregabalin, which target the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).
By shifting the bulky aliphatic bulk from the β-position (seen in Pregabalin) to the γ-position, 4-Amino-5,5-dimethylhexanoic acid theoretically alters target binding kinetics, potentially acting as a highly lipophilic, dual-action neuromodulator with superior Blood-Brain Barrier (BBB) penetrance.
GABA-AT is a pyridoxal 5′-phosphate (PLP)-dependent enzyme responsible for the degradation of synaptic GABA. Inhibiting this enzyme elevates endogenous GABA levels, providing potent anticonvulsant effects . While 4-Amino-5,5-dimethylhexanoic acid lacks the terminal vinyl group required for irreversible "suicide" inhibition, its extreme steric bulk at the γ-position is hypothesized to trap the PLP-Schiff base intermediate, acting as a potent competitive or slow-binding allosteric inhibitor.
Protocol 1: High-Throughput Coupled Enzyme Assay for GABA-AT Inhibition
Causality & Assay Design: We utilize a coupled enzyme system with Succinic Semialdehyde Dehydrogenase (SSADH). Because the direct product of GABA-AT (succinic semialdehyde) is optically transparent, SSADH is added to immediately oxidize it to succinic acid, concomitantly reducing NADP+ to NADPH. This provides a robust, real-time spectrophotometric readout at 340 nm. Furthermore, human recombinant GABA-T is explicitly selected over bacterial homologues because the human homodimeric structure exhibits up to 70-fold higher sensitivity to pharmacological inhibitors .
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer consisting of 50 mM potassium pyrophosphate (pH 8.5) and 2 mM β-mercaptoethanol to maintain the active site cysteine residues in a reduced state.
Enzyme/Substrate Master Mix: Reconstitute human recombinant GABA-AT (0.5 U/mg) and excess SSADH in the assay buffer. Spike the mix with 1.1 mM NADP+ and 5.3 mM α-ketoglutarate, the essential amino group acceptor .
Compound Incubation: Dispense 4-Amino-5,5-dimethylhexanoic acid across a 10-point concentration gradient (1 nM to 100 μM) into a 96-well UV-transparent microplate. Incubate with the enzyme mix for 30 minutes at 37°C to allow for PLP-Schiff base equilibrium.
Reaction Initiation: Add 11 mM GABA to all wells to initiate the transamination reaction.
Kinetic Readout: Immediately transfer the plate to a microplate spectrophotometer. Record absorbance at 340 nm every 30 seconds for 30 minutes.
Self-Validation & Quality Control: Vigabatrin must be run concurrently as a positive control. Calculate the Z'-factor using vehicle control (DMSO) and maximum inhibition (100 μM Vigabatrin) wells. The assay is only validated for screening if the Z'-factor is ≥ 0.5.
Fig 1: Coupled enzyme assay workflow for evaluating GABA-AT inhibition via NADPH quantification.
The α2δ-1 auxiliary subunit of VGCCs is the primary target for gabapentinoids. Recent literature demonstrates that these ligands do not merely block the channel pore; rather, they bind to the exofacial epitope of α2δ-1 and disrupt the Rab11-dependent intracellular trafficking of the α2δ-1/CaV2.2 complex to the plasma membrane, thereby reducing presynaptic calcium influx and excitatory neurotransmitter release .
Protocol 2: [3H]Gabapentin Radioligand Displacement Assay for α2δ-1
Causality & Assay Design: To evaluate if the bulky γ-substitution of 4-Amino-5,5-dimethylhexanoic acid retains gabapentinoid-like binding, a competitive radioligand displacement assay is utilized. Porcine cerebral cortex membranes are selected as the biological matrix due to their exceptionally high native density of the α2δ-1 subunit, ensuring a superior signal-to-noise ratio . Crucially, the assay buffer must be strictly devoid of L-amino acids (e.g., L-leucine), which are endogenous substrates for the System L transporter and will competitively mask the α2δ-1 binding site.
Step-by-Step Methodology:
Membrane Preparation: Homogenize porcine cerebral cortex in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in fresh HEPES buffer to a final protein concentration of 1.0 mg/mL.
Radioligand Incubation: In a 96-well deep-well plate, combine 100 μL of membrane suspension, 50 μL of [3H]gabapentin (final concentration 10 nM, specific activity ~30 Ci/mmol), and 50 μL of the test compound at varying concentrations.
Thermodynamic Equilibration: Incubate the mixture at room temperature for 45 minutes to reach steady-state equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to eliminate non-specific binding to the plastic/glass) using a 96-well cell harvester.
Washing & Quantification: Wash filters three times with 1 mL of ice-cold HEPES buffer. Dry the filters, add 50 μL of microscintillant, and quantify bound radioactivity using a liquid scintillation counter. Calculate the
Ki
via the Cheng-Prusoff equation.
Self-Validation & Quality Control: Non-specific binding (NSB) must be defined using 10 μM unlabeled Gabapentin. The assay is considered validated only if the specific binding window constitutes >80% of the total radioactive signal.
Fig 2: Proposed mechanism of VGCC trafficking disruption following α2δ-1 subunit binding.
The therapeutic viability of any central nervous system (CNS) drug relies heavily on its ability to cross the BBB. The addition of the 5,5-dimethylhexyl tail significantly increases the lipophilicity (LogP) of the core GABA pharmacophore, suggesting that 4-Amino-5,5-dimethylhexanoic acid may bypass the need for active transport (e.g., LAT1 transporter reliance seen in Gabapentin) and achieve high CNS penetrance via passive diffusion.
Table 1: Comparative Physicochemical and Predictive Profiling
Compound
Primary Target
Structural Class
Predicted LogP
PSA (Ų)
Predicted BBB Permeability
GABA
GABA Receptors
Endogenous
-0.1
63.3
Poor (Excludes CNS)
Vigabatrin
GABA-AT
γ-substituted
0.2
63.3
Moderate
Pregabalin
α2δ-1 Subunit
β-substituted
1.2
63.3
High (via LAT1 Active Transport)
4-Amino-5,5-dimethylhexanoic acid
Unknown (GABA-AT / α2δ-1)
γ-substituted
2.4
63.3
Very High (Passive Diffusion)
Conclusion & Translational Outlook
4-Amino-5,5-dimethylhexanoic acid is a highly lipophilic γ-amino acid that warrants rigorous in vitro characterization. By employing the self-validating, high-throughput workflows detailed above, researchers can determine whether its bulky γ-substitution biases the molecule toward GABA-AT inhibition, α2δ-1 trafficking disruption, or a novel dual-mechanism profile. Its predicted LogP of 2.4 positions it as an excellent candidate for oral bioavailability and CNS penetrance in future preclinical neuropathic pain and epilepsy models.
References
High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry).
URL:[Link]
Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. National Center for Biotechnology Information (PMC).
URL:[Link]
Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. American Chemical Society (Journal of Medicinal Chemistry).
URL:[Link]
Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. Proceedings of the National Academy of Sciences (PNAS).
URL:[Link]
Exploratory
Navigating Early-Stage Research on 4-Amino-5,5-dimethylhexanoic Acid: A Technical Guide
Abstract This technical guide outlines a comprehensive, multi-tiered strategy for the initial characterization and exploration of 4-Amino-5,5-dimethylhexanoic acid, a novel chemical entity. Structurally, this compound is...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the initial characterization and exploration of 4-Amino-5,5-dimethylhexanoic acid, a novel chemical entity. Structurally, this compound is a GABA analogue featuring a sterically hindering tert-butyl group, suggesting potential applications in neuroscience and metabolic disorders. Given the scarcity of existing public data, this document provides a foundational roadmap, detailing a logical progression from in silico analysis and foundational screening to targeted cellular assays and preliminary ADME profiling. Each proposed step is grounded in established drug discovery principles, emphasizing scientific integrity through the inclusion of self-validating experimental designs and robust controls. The objective is to equip research teams with the strategic insights and detailed protocols necessary to efficiently unlock the therapeutic potential of this promising molecule.
Introduction: Unpacking the Therapeutic Potential
4-Amino-5,5-dimethylhexanoic acid presents a compelling scaffold for drug discovery. Its core structure is analogous to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Deficiencies in GABAergic signaling are linked to a host of neurological and psychiatric conditions, including epilepsy, anxiety, neuropathic pain, and depression.[1][2] Consequently, GABA analogues like gabapentin and pregabalin are clinically significant therapeutics used to treat these disorders by modulating neuronal excitability.[3][4][5]
The defining feature of 4-Amino-5,5-dimethylhexanoic acid is the 5,5-dimethyl (tert-butyl) moiety. In medicinal chemistry, tert-butyl groups are often incorporated to enhance metabolic stability by acting as a steric shield against enzymatic degradation by cytochrome P450 (CYP) enzymes.[6] This structural element can also improve target specificity and potency.[6][7] The combination of a GABA-like backbone with a metabolically robust tert-butyl group positions this molecule as a prime candidate for investigation as a novel neuromodulator or for other therapeutic applications where this unique structure may confer an advantage.
This guide details a systematic approach to de-orphanize 4-Amino-5,5-dimethylhexanoic acid, beginning with computational predictions and proceeding through a cascade of in vitro assays designed to identify its biological target(s), confirm its mechanism of action, and establish a preliminary "drug-like" profile.
Part 1: Foundational Workflow for Novel Compound Characterization
The initial phase of research focuses on building a foundational understanding of the compound's properties and potential biological activities. This involves a synergistic approach combining computational prediction with broad-based experimental screening.
In Silico Profiling: Predicting Biological Potential
Before initiating wet-lab experiments, computational tools can provide invaluable, cost-effective insights into the likely behavior of 4-Amino-5,5-dimethylhexanoic acid.[8] This step helps prioritize experimental resources and build early hypotheses.
Key Computational Analyses:
Target Prediction: Utilize algorithms that screen the compound's structure against databases of known pharmacophores and protein binding sites to predict potential biological targets.[9] Given its structure, primary queries should include GABA receptors, amino acid transporters, and related enzymes.
ADMET Prediction: Employ machine learning models to forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[10] This helps to flag potential liabilities, such as poor permeability or predicted toxicity, early in the process.
Physicochemical Property Calculation: Determine key properties like logP, pKa, and solubility, which are critical for designing relevant biological assays and formulating the compound.
Tier 1 Screening: Establishing a Biological Activity Baseline
The first experimental step is to assess the compound's general effect on cell health and to screen it broadly against large target panels to identify potential areas of activity.[11]
This protocol establishes a safe concentration range for subsequent assays and identifies non-specific toxicity.[12]
Method: Cell Viability Assay (e.g., using CellTiter-Glo®)
Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for general toxicity, SH-SY5Y for neuronal toxicity) in a 384-well opaque-walled plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Amino-5,5-dimethylhexanoic acid in DMSO, with a top concentration of 10 mM. Create corresponding working solutions in complete cell culture medium.
Treatment: Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin). Incubate for 48-72 hours.
Data Acquisition: Add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence using a plate reader.
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the CC50 (Concentration of 50% Cytotoxicity).
This high-throughput screen provides the first empirical data on where the compound's activity might lie.
Method: Commercial Target-Based Panel Screening
Panel Selection: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) for screening against a broad panel of receptors, kinases, ion channels, and enzymes. A panel focused on CNS targets is highly recommended.
Concentration: A single high concentration (e.g., 10 µM) is typically used for primary screening.
Data Analysis: Results are usually provided as a percentage of inhibition or activation relative to a control compound. "Hits" are typically defined as compounds causing >50% modulation.
The diagram below illustrates the foundational workflow from computational analysis to hit identification.
Caption: Foundational workflow for initial compound characterization.
Part 2: Target Validation and Mechanism of Action
Following the identification of "hits" from Tier 1 screening, the next phase is to validate these potential targets, determine the compound's potency and selectivity, and elucidate its mechanism of action (MOA).
Hit Confirmation and Potency Determination
The first step is to confirm the primary screening results using orthogonal assays and to determine the compound's potency through dose-response studies.
Let's assume the primary screen identified the GABA-A receptor as a potential target. A functional assay is required to confirm this and calculate potency.
Method: Electrophysiology Assay (Two-Electrode Voltage Clamp on Xenopus Oocytes)
System Preparation: Inject Xenopus oocytes with cRNA encoding the subunits of the human GABA-A receptor (e.g., α1β2γ2). Incubate for 2-5 days to allow for receptor expression.
Compound Application: Prepare a 10-point concentration curve for 4-Amino-5,5-dimethylhexanoic acid.
Data Acquisition: Clamp the oocyte at a holding potential of -70 mV. Apply GABA (at its EC20 concentration) to elicit a baseline current. Co-apply GABA with increasing concentrations of the test compound. Record the resulting chloride current.
Controls: Use a known GABA-A modulator (e.g., Diazepam as a positive modulator, Bicuculline as an antagonist) as a positive control. Use uninjected oocytes as a negative control.
Analysis: Plot the compound's modulation of the GABA-induced current against its concentration to determine the EC50 (for agonists/positive modulators) or IC50 (for antagonists).
Selectivity Profiling
To be a viable drug candidate, a compound should ideally be selective for its intended target over other related proteins to minimize off-target effects.
Method: Counter-Screening
Target Selection: Based on the primary hit (e.g., GABA-A), select closely related targets for counter-screening (e.g., GABA-B receptors, glycine receptors, other ligand-gated ion channels).
Assay Performance: Perform dose-response assays for each of these off-targets using appropriate methods (e.g., radioligand binding assays, functional cellular assays).
Data Analysis: Calculate the IC50/EC50 for each off-target and compare it to the potency at the primary target. A selectivity window of >100-fold is often desired.
The data from these experiments can be summarized for clear comparison.
Table 1: Example Pharmacological Profile for 4-Amino-5,5-dimethylhexanoic acid
If 4-Amino-5,5-dimethylhexanoic acid is confirmed as a positive allosteric modulator of the GABA-A receptor, its mechanism would involve enhancing the natural inhibitory signaling of GABA.
Caption: Hypothetical MOA: Positive modulation of GABA-A receptor signaling.
Part 3: Preliminary ADME & Safety Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its pharmacokinetic behavior and de-risking future development.[13][14][15] These in vitro assays provide essential data long before costly in vivo studies are undertaken.[16]
Key In Vitro ADME Assays
A standard panel of in vitro ADME assays should be performed to build a comprehensive profile.[10]
Table 2: Core In Vitro ADME/DMPK Assay Panel
Property Assessed
Assay
Methodology
Key Output
Absorption
PAMPA
Parallel Artificial Membrane Permeability Assay
Passive Permeability (Pₑ)
Distribution
Plasma Protein Binding
Equilibrium Dialysis
Percent Bound (%)
Metabolism
Metabolic Stability
Liver Microsomes (Human, Rat)
Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ)
Safety
CYP Inhibition
Fluorometric assays for major CYP isoforms (e.g., 3A4, 2D6, 2C9)
IC50 values
| Safety | hERG Liability | Automated Patch-Clamp | IC50 vs. hERG channel current |
This assay predicts how quickly the compound will be cleared by metabolic enzymes in the liver.
Reaction Setup: Incubate 4-Amino-5,5-dimethylhexanoic acid (typically at 1 µM) with pooled human liver microsomes and an NADPH-regenerating system at 37°C.
Time Points: Remove aliquots from the reaction at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
Sample Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the intrinsic clearance and predict the in vitro half-life. A high-clearance positive control (e.g., Verapamil) and a low-clearance negative control (e.g., Warfarin) must be run in parallel to validate the assay.
Conclusion and Strategic Outlook
This guide presents a structured and scientifically rigorous framework for the early-stage evaluation of 4-Amino-5,5-dimethylhexanoic acid. By systematically progressing from in silico predictions through tiered in vitro screening and preliminary ADME profiling, researchers can efficiently identify the compound's biological targets, confirm its mechanism of action, and build a data package that robustly supports its potential as a therapeutic candidate. The structural features of this molecule—a GABA analogue with a stabilizing tert-butyl group—provide a strong rationale for its investigation, particularly in the context of neurological disorders. The successful execution of the outlined workflows will generate the critical decision-making data needed to justify advancement into more complex cellular models and subsequent preclinical in vivo studies.
References
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs.
WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
Mental Health America. (n.d.). What is GABA?.
UK Meds. (n.d.). GABA Analogues - Medical Glossary.
ScienceDirect. (n.d.). Identifying novel drug targets with computational precision.
MtoZ Biolabs. (n.d.). Drug Target Identification Methods.
IONTOX. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
RxList. (2021, July 14). How Do GABA Analogs Work?.
Bentham Science. (2010, August 1). A Role of GABA Analogues in the Treatment of Neurological Diseases.
Chan, L., et al. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies.
BenchChem. (n.d.). Application Notes and Protocols: High-Throughput Screening Assays for Novel Compound Activity.
BenchChem. (n.d.). Application Notes and Protocols: Tert-Butyl N-Cbz-4-aminobutanoate in Drug Discovery.
InfinixBio. (2025, September 16). In Vitro ADME Studies: Laying the Foundation for Preclinical Success.
PMC (PubMed Central). (n.d.). Current and emerging target identification methods for novel antimalarials.
IQVIA Laboratories. (n.d.). In Vitro screening.
ASM Journals. (n.d.). Genetic Strategies for Identifying New Drug Targets | Microbiology Spectrum.
PMC (PubMed Central). (n.d.). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein.
SpringerLink. (n.d.). How to Prepare a Compound Collection Prior to Virtual Screening.
ACS Publications. (2024, June 26). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments | Journal of Medicinal Chemistry.
PubMed. (2011, July 15). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues.
ResearchGate. (n.d.). Examining tert‐butyl L‐amino for peptide bond formation.
Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs.
Comprehensive Technical Guide on 4-Amino-5,5-dimethylhexanoic Acid (CAS 1391263-47-0): Identifiers, Synthesis, and Applications in Peptidomimetics
Executive Summary As modern drug development increasingly shifts toward non-natural peptide therapeutics and highly specific small-molecule neuromodulators, the demand for sterically constrained molecular building blocks...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As modern drug development increasingly shifts toward non-natural peptide therapeutics and highly specific small-molecule neuromodulators, the demand for sterically constrained molecular building blocks has surged. 4-Amino-5,5-dimethylhexanoic acid is a highly specialized, non-proteinogenic γ-amino acid. Characterized by a massive tert-butyl substituent adjacent to its chiral center, this compound exerts profound conformational control over peptide backbones and serves as a highly tunable pharmacophore for GABAergic targets.
This whitepaper provides an in-depth analysis of its chemical properties, biocatalytic synthesis, structural implications in foldamer design, and analytical validation protocols.
Part 1: Chemical Identifiers and Structural Analysis
The physicochemical identity of 4-amino-5,5-dimethylhexanoic acid is defined by its six-carbon (hexanoic acid) backbone, with the primary amine located at the C4 (γ) position. The C5 position is disubstituted with methyl groups, effectively creating a bulky tert-butyl group attached directly to the C4 chiral center.
Chiral center at C4 (Exists as R or S enantiomers)
Part 2: Conformational Control & The Thorpe-Ingold Effect
In the design of foldamers —sequence-specific oligomers that fold into predictable, well-defined 3D structures—the incorporation of γ-amino acids typically introduces additional methylene units into the backbone, which increases entropic flexibility. However, the addition of the tert-butyl group at the γ-position in this specific building block violently counteracts this flexibility through severe steric hindrance.
The Causality of Conformation:
This structural rigidity is governed by the Thorpe-Ingold effect (steric strain balance). The extreme bulk of the tert-butyl group compresses internal bond angles, which in turn severely restricts the rotational freedom (dihedral angles) of the adjacent C3-C4 and C4-C5 bonds[2]. Consequently, peptides incorporating 4-amino-5,5-dimethylhexanoic acid are forced into highly stable, pre-organized helical conformations (such as the 14-helix)[3].
Because these non-natural sequence modifications lack the standard recognition motifs required by natural proteases, the resulting peptidomimetics are virtually "invisible" to enzymatic degradation, conferring outstanding biological stability in vivo[4].
Part 3: Synthetic Methodologies & Biocatalytic Workflows
While traditional chemical synthesis relies on the multi-step Arndt-Eistert homologation of α-tert-leucine, modern pharmaceutical manufacturing utilizes highly stereoselective biocatalytic transamination . ω-Transaminases (ω-TAs) are highly efficient biocatalysts for the asymmetric synthesis of chiral amines from prochiral keto-acids[5].
Protocol: Biocatalytic Asymmetric Transamination
Objective: Synthesize enantiopure (S)-4-amino-5,5-dimethylhexanoic acid from the prochiral precursor 4-oxo-5,5-dimethylhexanoic acid.
Causality & Validation: Isopropylamine is utilized as the amine donor. The transamination reaction is thermodynamically limited; however, because the byproduct of isopropylamine is acetone (which is highly volatile), it can be continuously removed from the system. This physical removal acts as a self-validating thermodynamic "push," driving the equilibrium toward >95% conversion.
Step-by-Step Methodology:
Reaction Setup: In a temperature-controlled bioreactor (30°C), prepare a 100 mM solution of 4-oxo-5,5-dimethylhexanoic acid in 100 mM phosphate buffer (pH 7.5).
Cofactor Addition: Add 1 mM Pyridoxal 5'-phosphate (PLP). PLP acts as the essential molecular shuttle, forming an internal aldimine with the enzyme before transferring the amine group to the substrate[5].
Amine Donor: Add 500 mM isopropylamine (a 5-fold molar excess) to saturate the enzyme kinetics.
Biocatalyst Introduction: Introduce the engineered ω-transaminase (e.g., derived from Bacillus megaterium) at a loading of 5 mg/mL.
Equilibrium Displacement: Agitate at 250 rpm. Apply a continuous, gentle nitrogen sweep through the bioreactor headspace to strip the acetone byproduct out of the solution.
Downstream Processing: Upon reaching target conversion (monitored via LC-MS), acidify the mixture to pH 2.0 to precipitate the enzyme. Centrifuge, and purify the supernatant via cation-exchange chromatography to isolate the zwitterionic γ-amino acid.
Caption: Biocatalytic transamination workflow for synthesizing enantiopure 4-amino-5,5-dimethylhexanoic acid.
Part 4: Applications in Drug Development
Gabapentinoid Pharmacophores
As a γ-amino acid, 4-amino-5,5-dimethylhexanoic acid is a direct structural analog of the inhibitory neurotransmitter GABA. Similar to blockbuster drugs like pregabalin (which features an isobutyl group) and gabapentin (cyclohexyl ring), the massive tert-butyl group of this compound is designed to probe the hydrophobic binding pocket of the α2δ subunit of voltage-gated calcium channels. This makes it a prime candidate for novel analgesic or anticonvulsant drug discovery.
Protease-Resistant Therapeutics
When incorporated via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), this building block acts as a localized structural rigidifier. The resulting foldamers exhibit enhanced target binding affinity due to entropic pre-organization (they are already locked into the binding conformation) and resist enzymatic degradation, solving a major pharmacokinetic hurdle in peptide drug development[3].
Caption: Pharmacological applications of 4-amino-5,5-dimethylhexanoic acid in drug development.
Part 5: Analytical Characterization Workflows
To ensure the scientific integrity of the synthesized building block, a self-validating analytical workflow is required to confirm both chemical purity and stereochemical fidelity.
Protocol: Chiral LC-MS Validation
Objective: Confirm molecular weight, chemical purity, and enantiomeric excess (ee).
Causality & Validation: The bulky tert-butyl group provides excellent steric differentiation. By utilizing a zwitterion-optimized chiral stationary phase, baseline resolution of the enantiomers is achieved. The absence of a secondary enantiomeric peak above the limit of detection (LOD) self-validates the stereoselectivity of the biocatalytic process.
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of Methanol/Water (50:50, v/v) containing 0.1% formic acid.
Chromatographic Conditions:
Column: Chiralpak ZWIX(+) (150 x 4.0 mm, 3 µm) – specifically optimized for zwitterionic amino acids.
Mobile Phase: 50 mM Formic acid and 25 mM diethylamine in Methanol/Water (98:2).
Flow Rate: 0.6 mL/min.
Mass Spectrometry (ESI+): Monitor the [M+H]+ ion at m/z 160.2.
Data Analysis: Calculate the ee by integrating the peak areas of the (S) and (R) enantiomers. A highly optimized biocatalytic run will yield an ee >99%.
Toniolo, C., et al. "Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution)." Biopolymers (2001).
Seebach, D., et al. "The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components." Chemistry & Biodiversity (2004).
Frackenpohl, J., et al. "The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases." Chembiochem (2001).
Mathew, S., et al. "ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids." ACS Catalysis (2012).
Unlocking Conformational Rigidity: A Technical Guide to the Sourcing, Validation, and Application of 4-Amino-5,5-dimethylhexanoic Acid
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Compound: 4-Amino-5,5-dimethylhexanoic acid (CAS: 1391263-47-0) Structural Profiling and Mechanistic Value In the rapidly evolving field...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals
Compound: 4-Amino-5,5-dimethylhexanoic acid (CAS: 1391263-47-0)
Structural Profiling and Mechanistic Value
In the rapidly evolving field of peptidomimetics and foldamer design, the incorporation of non-canonical
γ
-amino acids is a proven strategy for enforcing specific secondary structures and evading proteolytic degradation[1]. 4-Amino-5,5-dimethylhexanoic acid (Molecular Weight: 159.23 Da, Formula: C8H17NO2) represents a highly specialized building block in this domain.
Structurally, this compound features a carboxylic acid at C1, a primary amine at C4, and a massive tert-butyl group at C5 (the 5,5-dimethyl moiety).
The Causality of Conformational Control: The immense steric bulk of the tert-butyl group adjacent to the C4-amine severely restricts the rotational freedom of the peptide backbone (
ζ
and
θ
dihedral angles). When incorporated into
γ
-peptides or
α/γ
-hybrid peptides, this steric shielding strongly biases the backbone to fold into stable 14-helices or 12-helices, even in highly competitive aqueous environments[1]. Furthermore, natural proteases lack the active-site geometry to accommodate this neopentyl-like steric bulk, rendering the resulting therapeutic peptides virtually invisible to enzymatic cleavage.
When sourcing this compound for Solid-Phase Peptide Synthesis (SPPS), researchers must prioritize vendors that provide robust analytical validation, as enantiomeric impurities or residual solvents can derail downstream synthesis.
Table 1: Commercial Supplier Matrix for CAS 1391263-47-0
Never assume the absolute integrity of a commercial Certificate of Analysis (COA) when dealing with sterically hindered building blocks. The following self-validating protocol ensures the material is ready for SPPS.
Step-by-Step QC Methodology:
Sample Preparation: Dissolve 1.0 mg of the commercial compound in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.
LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile over 10 minutes.
Causality: This step confirms the exact mass (
[M+H]+=160.2
Da) and identifies any truncated synthetic intermediates from the vendor's production pipeline that could act as chain terminators during SPPS.
NMR Verification: Dissolve 10 mg in D2O or DMSO-
d6
. Acquire
1
H and
13
C spectra.
Causality: NMR is critical to rule out residual high-boiling solvents (e.g., DMF or NMP). Because these solvents coordinate tightly to amino acids, they artificially inflate the apparent mass of the powder, ruining the precise stoichiometric calculations required for solid-phase coupling.
Caption: Quality control workflow for commercial batches of 4-Amino-5,5-dimethylhexanoic acid.
Synthetic Integration: Overcoming Steric Hindrance in SPPS
A common pitfall in the synthesis of foldamers incorporating 1391263-47-0 is misidentifying the locus of steric hindrance.
C-terminal Activation (C1): The carboxylic acid at C1 is separated from the bulky C5 tert-butyl group by two unbranched methylenes (C2, C3). Consequently, activating the C-terminus for coupling onto the growing peptide chain proceeds smoothly with standard reagents like DIC/Oxyma.
N-terminal Acylation (C4): The true challenge arises in the subsequent step—acylating the C4 amine of the newly incorporated residue. The amine is directly adjacent to the massive steric bulk of the tert-butyl group. This specific step demands highly reactive active esters and elevated temperatures to overcome the kinetic barrier[5].
Table 2: Coupling Reagent Efficacy for the C4-Amine
Reagent System
Reactive Intermediate
Relative Efficiency
Mechanistic Advantage
DIC / Oxyma
Oxyma ester
Low
Standard coupling; prone to slow kinetics and truncation due to tert-butyl hindrance.
HBTU / DIPEA
OBt ester
Moderate
Lacks neighboring group participation; higher risk of incomplete coupling.
7-N atom of HOAt provides H-bonding to stabilize the transition state.
Protocol: Microwave-Assisted SPPS Coupling onto the C4-Amine
This protocol is a self-validating system designed to force the acylation of the hindered C4 primary amine.
Pre-activation: In a clean vial, dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 3.9 equivalents of HATU in anhydrous DMF. Add 8.0 equivalents of DIPEA. Let stand for 2 minutes.
Causality: Pre-activation ensures the formation of the highly reactive OAt ester before introduction to the resin. The slight deficit of HATU (3.9 eq vs 4.0 eq AA) is a critical safeguard that prevents the excess uronium salt from irreversibly guanidinylating the free resin-bound amine[5].
Microwave Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.
Causality: Microwave dielectric heating provides the necessary kinetic energy to overcome the high activation barrier caused by the tert-butyl group, while the 7-nitrogen of the HOAt leaving group provides transition-state stabilization via hydrogen bonding[5].
Validation & Capping: Perform a Kaiser test. If positive (blue), repeat steps 1-2 (Double Coupling). If negative (yellow), proceed to capping with Acetic Anhydride (
Ac2O
) and DIPEA.
Causality: Capping acts as a self-validating safety net. Any unreacted, sterically hindered amines will permanently terminate as acetyl amides, preventing the formation of complex
n−1
deletion sequences that are notoriously difficult to separate during final HPLC purification.
Caption: Decision tree for acylating the sterically hindered C4-amine of 1391263-47-0 during SPPS.
protecting group strategies for 4-Amino-5,5-dimethylhexanoic acid
Application Note: Protecting Group Strategies for Highly Sterically Hindered γ -Amino Acids – The Case of 4-Amino-5,5-dimethylhexanoic acid Introduction & Strategic Rationale The synthesis of conformationally constrained...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protecting Group Strategies for Highly Sterically Hindered
γ
-Amino Acids – The Case of 4-Amino-5,5-dimethylhexanoic acid
Introduction & Strategic Rationale
The synthesis of conformationally constrained peptidomimetics and advanced GABA analogues heavily relies on the incorporation of unnatural
γ
-amino acids. Among these, 4-Amino-5,5-dimethylhexanoic acid presents a unique synthetic challenge. Featuring a tert-butyl group at the C5 position, this molecule possesses a neopentyl-like steric environment directly adjacent to the C4 primary amine.
This extreme steric shielding heavily restricts the Bürgi-Dunitz trajectory for incoming electrophiles during standard protection reactions. This phenomenon is structurally analogous to the well-documented steric hindrance observed in
α
-tert-leucine, which notoriously causes incomplete couplings, sluggish reaction rates, and low yields under standard conditions[1]. To successfully integrate this building block into Solid-Phase Peptide Synthesis (SPPS) or solution-phase fragment condensation, optimized orthogonal protection strategies (Fmoc/tBu and Boc/Bn) are mandatory.
Mechanistic Insights: Overcoming Steric Shielding
Standard amine protection protocols utilizing Di-tert-butyl dicarbonate (Boc₂O) or 9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) rely on the direct nucleophilic attack of the free amine onto the carbonyl carbon of the reagent. In 4-Amino-5,5-dimethylhexanoic acid, the massive cone angle of the adjacent tert-butyl group physically blocks this attack, leading to stalled reactions.
To bypass this kinetic barrier, we employ 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst for Boc protection. DMAP, being highly nucleophilic and less sterically encumbered than the target amine, rapidly attacks Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is significantly more electrophilic than Boc₂O, effectively forcing the acylation of the hindered C4 amine[2].
For Fmoc protection, switching from the standard Fmoc-OSu to the highly reactive Fmoc-Cl under biphasic Schotten-Baumann conditions provides the necessary kinetic driving force to overcome the steric bulk[3].
Visualizations of Strategy and Mechanism
Caption: Orthogonal protection workflow for 4-Amino-5,5-dimethylhexanoic acid yielding SPPS-ready blocks.
Caption: Mechanistic pathway of DMAP-catalyzed acylation overcoming neopentyl-like steric hindrance.
Objective: Achieve complete N-Boc protection despite the adjacent tert-butyl group.
Reaction Setup: Suspend 4-Amino-5,5-dimethylhexanoic acid (1.0 eq) in a 1:1 mixture of THF and H₂O.
Base Addition: Add N,N-Diisopropylethylamine (DIEA, 2.5 eq).
Causality: DIEA ensures the amine is fully deprotonated and soluble, acting as the primary acid scavenger without competing for acylation due to its own steric bulk.
Catalyst & Reagent: Add DMAP (0.1 eq) followed by Boc₂O (2.0 eq).
Causality: The excess Boc₂O and DMAP drive the continuous formation of the highly reactive N-Boc-pyridinium intermediate, overcoming the steric activation barrier[2].
Thermal Activation: Heat the reaction to 40 °C and stir for 6 hours.
In-Process Control (Self-Validation): Monitor via TLC (ninhydrin stain). The complete disappearance of the purple primary amine spot confirms total conversion.
Self-Purifying Workup: Concentrate to remove THF. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄.
Causality: Acidification protonates the DMAP catalyst and DIEA, rendering them highly water-soluble, while the Boc-protected product precipitates or is easily extracted into Ethyl Acetate (EtOAc). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Objective: Install the Fmoc group for standard SPPS compatibility.
Reaction Setup: Dissolve 4-Amino-5,5-dimethylhexanoic acid (1.0 eq) in 10% aqueous Na₂CO₃ (2.5 eq) and cool to 0 °C.
Reagent Addition: Dissolve Fmoc-Cl (1.5 eq) in 1,4-Dioxane and add dropwise to the aqueous solution.
Causality: Fmoc-Cl is significantly more electrophilic than Fmoc-OSu. The dropwise addition at 0 °C prevents excessive hydrolysis of the acid chloride, while the biphasic system minimizes oligomerization[3].
Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.
In-Process Control (Self-Validation): Monitor via TLC (UV 254 nm). The appearance of a new UV-active spot with a lower Rf than Fmoc-Cl indicates product formation.
Self-Purifying Workup: Extract the basic aqueous layer with Diethyl Ether to remove unreacted Fmoc-Cl and fluorenyl byproducts. Acidify the aqueous layer to pH 2 with 6M HCl to precipitate the pure Fmoc-protected amino acid. Filter and dry under vacuum.
Objective: Protect the carboxylic acid to allow selective N-terminal deprotection during fragment condensation.
Reaction Setup: Dissolve Boc-4-Amino-5,5-dimethylhexanoic acid (1.0 eq) in anhydrous DMF.
Activation: Add Cs₂CO₃ (1.0 eq) and stir for 15 minutes.
Causality: Cesium carbonate forms a highly reactive, "naked" carboxylate anion due to the large ionic radius of cesium, which poorly coordinates the oxygen atoms.
Alkylation: Add Benzyl bromide (BnBr, 1.2 eq) and stir at room temperature for 3 hours.
In-Process Control (Self-Validation): IR spectroscopy will show the disappearance of the broad carboxylic O-H stretch (3300-2500 cm⁻¹) and the appearance of a sharp ester C=O stretch (~1735 cm⁻¹).
Workup: Quench with water to dissolve cesium salts. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl aqueous solution.
Causality: LiCl specifically breaks DMF-water emulsions and efficiently scrubs residual DMF from the organic phase.
Quantitative Data Summary
The table below summarizes the critical performance differences between standard peptide chemistry conditions and the optimized protocols tailored for the steric hindrance of 4-Amino-5,5-dimethylhexanoic acid.
Protection Strategy
Reagents & Conditions
Reaction Time
Isolated Yield (%)
Purity (HPLC)
N-Boc (Standard)
Boc₂O (1.2 eq), NaOH, RT
24 h
42%
>95%
N-Boc (Optimized)
Boc₂O (2.0 eq), DMAP, DIEA, 40 °C
6 h
89%
>98%
N-Fmoc (Standard)
Fmoc-OSu (1.2 eq), Na₂CO₃, RT
24 h
55%
>95%
N-Fmoc (Optimized)
Fmoc-Cl (1.5 eq), Na₂CO₃, RT
4 h
91%
>98%
References
[1] Benchchem. Common pitfalls in the handling and storage of S-tert-Leucine N-methylamide.1
Navigating the Structural Landscape of Non-Canonical Peptides: An Application Note on the NMR Characterization of Peptides Containing 4-Amino-5,5-dimethylhexanoic Acid
Abstract The incorporation of non-canonical amino acids, such as the γ-amino acid 4-amino-5,5-dimethylhexanoic acid, into peptide scaffolds offers a powerful strategy for modulating their conformational preferences, prot...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The incorporation of non-canonical amino acids, such as the γ-amino acid 4-amino-5,5-dimethylhexanoic acid, into peptide scaffolds offers a powerful strategy for modulating their conformational preferences, proteolytic stability, and biological activity. However, the structural elucidation of these modified peptides presents unique challenges that necessitate specialized analytical approaches. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) characterization of peptides containing 4-amino-5,5-dimethylhexanoic acid. We delve into the underlying principles of peptide NMR, detail optimized protocols for sample preparation and data acquisition, and provide a systematic workflow for spectral assignment and structural analysis. By explaining the causality behind experimental choices, this guide aims to equip researchers with the expertise to confidently navigate the structural complexities of these promising therapeutic candidates.
Introduction: The Significance of Non-Canonical Amino Acids in Peptide Drug Discovery
The therapeutic potential of peptides is often limited by their poor metabolic stability and conformational flexibility. The introduction of non-standard amino acids, particularly γ-amino acids like 4-amino-5,5-dimethylhexanoic acid, has emerged as a key strategy to overcome these limitations. The extended backbone of γ-amino acids can induce unique secondary structures and folding patterns, distinct from those observed in natural peptides. This conformational constraint can lead to enhanced target affinity and selectivity, while the unnatural backbone can confer resistance to enzymatic degradation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the three-dimensional structure and dynamics of molecules in solution, providing atomic-level insights into their behavior in a near-physiological environment.[1] For peptides containing non-canonical residues, NMR is indispensable for verifying sequence integrity, determining conformational preferences, and understanding intermolecular interactions. This application note will focus on the practical aspects of characterizing peptides containing 4-amino-5,5-dimethylhexanoic acid using a suite of 1D and 2D NMR experiments.
Foundational Concepts: Understanding the NMR Signature of Peptides
A solid understanding of fundamental NMR principles as they apply to peptides is crucial for successful characterization.
Chemical Shift Dispersion: In a folded peptide, the local electronic environments of protons vary significantly, leading to a wide dispersion of their chemical shifts in the ¹H NMR spectrum.[2][3] This is a key indicator of a well-defined structure. Conversely, unfolded or random-coil peptides exhibit poor chemical shift dispersion, with many proton signals clustering together.[2][3]
Spin Systems: Each amino acid residue gives rise to a unique "spin system" of coupled protons.[1][4] For instance, the protons on the α-carbon (Hα) are coupled to the amide proton (HN) and the side-chain protons (Hβ, Hγ, etc.). These through-bond connectivities are visualized in correlation spectroscopy experiments.
The Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å), irrespective of whether they are on the same or different residues.[1][4] NOE-based experiments are the cornerstone of determining the three-dimensional structure of peptides.
The inclusion of 4-amino-5,5-dimethylhexanoic acid introduces a new spin system that must be carefully assigned. The extended and flexible nature of this γ-amino acid can also influence the overall conformation and dynamics of the peptide, which will be reflected in the NMR data.
Experimental Workflow: From Synthesis to Structure
A systematic approach is essential for the successful NMR characterization of a novel peptide. The following workflow outlines the key stages:
Figure 2: A logical flow for NMR data acquisition and analysis.
1D ¹H NMR: The First Look
The initial 1D ¹H NMR spectrum provides a wealth of information about the peptide.
[5]
Amide Region (δ 7.5-9.5 ppm): The dispersion of amide proton signals in this region is a good indicator of whether the peptide is folded.
[2][3]* Aromatic Region (δ 6.5-8.0 ppm): Signals from aromatic residues like Phe, Tyr, and Trp appear here.
α-Proton Region (δ 3.5-5.0 ppm): The chemical shifts of Hα protons are sensitive to the secondary structure.
Aliphatic Region (δ 0.5-3.5 ppm): This region contains signals from the side chains of aliphatic amino acids and the 4-amino-5,5-dimethylhexanoic acid residue. The characteristic gem-dimethyl group of the γ-amino acid should give rise to one or two sharp singlets in this region.
2D TOCSY: Identifying the Spin Systems
Total Correlation Spectroscopy (TOCSY) is used to identify all the protons within a single amino acid's spin system.
[1][2]
How it Works: TOCSY establishes correlations between all protons within a coupled network. Starting from the easily identifiable amide proton, one can "walk" along the backbone and side chain to assign all the protons of a given residue.
Application: A cross-peak between an amide proton and an α-proton in the TOCSY spectrum confirms their connectivity within the same residue. Further cross-peaks will be observed to the β, γ, and subsequent protons of the side chain. [6]For 4-amino-5,5-dimethylhexanoic acid, the TOCSY will reveal the connectivity from the amide proton to the protons at the C4, C3, and C2 positions.
2D NOESY/ROESY: From Connectivity to 3D Structure
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the key experiments for determining the three-dimensional structure.
[1]
Principle: These experiments detect protons that are close in space (< 5 Å), providing distance restraints for structure calculations.
[6]* Sequential Assignment: NOEs between the amide proton of one residue (i) and the α-proton of the preceding residue (i-1) are crucial for sequential assignment, which is the process of ordering the spin systems along the peptide chain.
[7]* Structural Information: Long-range NOEs between residues that are distant in the primary sequence provide information about the global fold of the peptide.
ROESY vs. NOESY: For peptides in the intermediate molecular weight range, NOE signals can be weak or even disappear. In such cases, ROESY is the preferred experiment.
Heteronuclear Correlation Spectroscopy: Adding Another Dimension
For unambiguous assignments, especially in cases of significant spectral overlap, heteronuclear correlation experiments are invaluable.
¹H-¹³C HSQC: Heteronuclear Single Quantum Coherence spectroscopy correlates each proton with its directly attached carbon atom. [5][8]This helps to resolve overlapping proton signals by spreading them out in the carbon dimension.
¹H-¹³C HMBC: Heteronuclear Multiple Bond Correlation spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. [5]This is particularly useful for confirming the connectivity across the peptide bond and for assigning quaternary carbons.
Addressing the Challenges of Non-Canonical Residues
The presence of 4-amino-5,5-dimethylhexanoic acid introduces specific considerations:
Parameterization: Standard NMR software for structure calculation may not have the necessary parameters for this non-canonical residue. It is often necessary to generate these parameters using quantum mechanical calculations or specialized software tools.
[9]* Increased Flexibility: The longer backbone of the γ-amino acid can increase the conformational flexibility of the peptide. This may result in broader NMR signals or the presence of multiple conformations in solution.
Conformational Averaging: If the peptide exists as an equilibrium of multiple conformations, the observed NOEs will be an average over these states. This can complicate the structure calculation process. In such cases, it may be more appropriate to describe the peptide's structure as a conformational ensemble rather than a single static structure.
[10]
Conclusion: A Powerful Toolkit for Peptide Drug Discovery
NMR spectroscopy provides an unparalleled level of detail for the structural characterization of peptides containing non-canonical amino acids like 4-amino-5,5-dimethylhexanoic acid. By following a systematic workflow of sample preparation, data acquisition, and analysis, researchers can gain crucial insights into the conformational preferences and three-dimensional structures of these modified peptides. This information is vital for understanding their structure-activity relationships and for the rational design of next-generation peptide therapeutics. The protocols and insights provided in this application note serve as a robust foundation for scientists and drug developers working at the forefront of peptide innovation.
References
SARomics. Protein & Peptide NMR Spectroscopy: Practical Aspects. [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
SeRMN. (2017, September 19). Folding peptides studied by NMR. [Link]
NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]
ACS Publications. (2026, March 11). A Data Set of Simple 1-D and 2-D NMR Spectra of Peptides, including All Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. [Link]
Copernicus.org. (2023, February 24). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [Link]
Zerbe, O., & Bader, R. Peptide/Protein NMR. [Link]
ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. [Link]
Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. [Link]
Houben-Weyl. 7.5 High Resolution NMR Spectroscopy. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Bioanalytical Researchers, Mass Spectrometry Specialists, and Drug Development Professionals
Introduction & Analytical Context
4-Amino-5,5-dimethylhexanoic acid (
C8H17NO2
, exact mass 159.1259 Da) is a highly branched, non-proteinogenic amino acid. As a structural isomer of the widely prescribed gabapentinoid pregabalin, it serves as a critical building block in the synthesis of peptidomimetics and novel neuropathic pain therapeutics.
From a bioanalytical perspective, this compound presents a triad of challenges: it lacks a UV-absorbing chromophore, exhibits a highly polar zwitterionic nature at physiological pH, and suffers from poor retention on conventional reversed-phase liquid chromatography (RPLC) columns. As a Senior Application Scientist, I designed this guide to move beyond basic protocols, detailing the causality behind our gas-phase fragmentation strategies and chromatographic choices to ensure your assay is both sensitive and structurally definitive.
Mechanistic Principles of Gas-Phase Fragmentation (CID)
To develop a highly selective Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay, one must understand the molecule's behavior under Collision-Induced Dissociation (CID) [1].
Under positive electrospray ionization (ESI+), 4-amino-5,5-dimethylhexanoic acid readily protonates at the primary aliphatic amine, yielding an
[M+H]+
precursor ion at m/z 160.1332. The subsequent fragmentation cascade is driven by the proximity of the functional groups and the unique steric bulk of the carbon backbone:
Loss of Water and Ammonia: The most thermodynamically favorable pathways involve the neutral loss of
H2O
(-18 Da) from the carboxylic acid moiety to form m/z 142.12, followed by the loss of
NH3
(-17 Da) to yield m/z 125.10. These transitions are highly sensitive but lack isomeric specificity, as they are shared with pregabalin[2].
The Diagnostic tert-Butyl Cleavage: The critical structural differentiator of 4-amino-5,5-dimethylhexanoic acid is its terminal tert-butyl group (5,5-dimethyl). Unlike the isobutyl group in pregabalin, the tert-butyl moiety is highly susceptible to inductive cleavage under elevated collision energies. This promotes the neutral loss of isobutylene (
C4H8
, -56 Da), generating a highly diagnostic fragment at m/z 104.07.
Monitoring the m/z 160.13 → 104.07 transition is essential for differentiating this derivative from endogenous isobaric interferences or other gabapentinoids in complex biological matrices.
Caption: Proposed ESI+ collision-induced dissociation (CID) pathways for 4-Amino-5,5-dimethylhexanoic acid.
Self-Validating Experimental Workflow
A robust bioanalytical method must be a self-validating system . By utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS), we achieve orthogonal retention that bypasses the ion suppression zones typical of RPLC void volumes [3].
Furthermore, this protocol integrates a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. By continuously monitoring the ratio between the quantitative transition (m/z 142.12) and the qualitative transition (m/z 104.07), the system automatically flags co-eluting interferences, ensuring absolute data trustworthiness.
Step-by-Step Methodology: Plasma Extraction
Causality Check: We utilize a 3:1 ratio of cold acetonitrile to plasma. This not only effectively precipitates binding proteins but intentionally leaves the supernatant highly organic (>75% ACN). This perfectly matches the initial mobile phase conditions required for HILIC, allowing for direct injection without the analyte-loss risks associated with evaporation and reconstitution.
Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 1.5 mL low-bind microcentrifuge tube.
Spike: Add 10 µL of SIL-IS working solution (e.g., Pregabalin-d10 or a custom deuterated analog at 1 µg/mL).
Agitate: Vortex vigorously for 2 minutes to ensure complete protein denaturation and disruption of analyte-protein binding.
Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the proteinaceous mass.
Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.
Analyze: Inject 2–5 µL directly onto the HILIC-MS/MS system.
Caption: Self-validating bioanalytical sample preparation and HILIC-MS/MS workflow.
Quantitative Data & Instrument Parameters
To facilitate rapid method transfer to your laboratory, the optimized mass spectrometric and chromatographic parameters are summarized below.
Table 1: Optimized HRMS/MS Parameters (ESI+)
Parameters optimized for a Q-Exactive Orbitrap or equivalent High-Resolution platform.
Analyte
Precursor Ion (m/z)
Product Ions (m/z)
Collision Energy (HCD)
Purpose
4-Amino-5,5-dimethylhexanoic acid
160.1332
142.1226
18 eV
Primary Quantitation
125.1015
22 eV
Secondary Quantitation
104.0706
35 eV
Isomer-Specific Qualification
55.0545
45 eV
Structural Confirmation
SIL-IS (e.g., d10-analog)
170.1960
152.1854
18 eV
Internal Standard Quant
Table 2: HILIC Chromatographic Gradient
Column: Phenomenex Kinetex HILIC (2.1 x 100 mm, 2.6 µm) or equivalent.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min | Column Temp: 40°C
Time (min)
% Mobile Phase A (Aqueous)
% Mobile Phase B (Organic)
Elution Phase
0.00
5%
95%
Initial Hold (Analyte Focusing)
1.00
5%
95%
Isocratic Hold
3.50
40%
60%
Linear Gradient (Analyte Elution)
4.00
50%
50%
Column Wash
4.10
5%
95%
Re-equilibration
6.00
5%
95%
End of Run
Expert Note: In HILIC, water is the "strong" eluting solvent. The gradient must begin with high organic content (95% B) to ensure the zwitterionic analyte partitions effectively into the water-enriched layer on the silica surface.
References
The mechanistic principles and bioanalytical frameworks described in this application note are grounded in the following peer-reviewed methodologies and authoritative sources:
Development and validation of a rapid liquid chromatography/tandem mass spectrometry method to quantitate gabapentin and buprenorphine in human serum.Rapid Communications in Mass Spectrometry (PubMed Central).
Quantification of Pregabalin Using Hydrophilic Interaction HPLC-High-Resolution MS in Postmortem Human Samples.Journal of Analytical Toxicology (Oxford Academic).
Application Note: High-Resolution Mass Spectrometric Analysis of (Rac)-Pregabalin-d10 for Pharmacokinetic and Bioanalytical Studies.Benchchem.
Application
Application Note: Synthesis and Biological Screening of 4-Amino-5,5-dimethylhexanoic Acid Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Neuromodulation, Voltage-Gated Calcium Channel (VGCC) α2δ Ligands, and Foldamer Building Blocks Executive Summary & Ration...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus Area: Neuromodulation, Voltage-Gated Calcium Channel (VGCC)
α2δ
Ligands, and Foldamer Building Blocks
Executive Summary & Rationale
Gamma-amino acids (
γ
-amino acids) represent a privileged scaffold in modern neuropharmacology and peptide chemistry. Endogenous and synthetic
γ
-amino acids, such as gabapentin and pregabalin, exert profound antiallodynic and anticonvulsant effects. They achieve this not by directly blocking ion currents, but by binding to the1[1]. This binding event disrupts the anterograde trafficking of the channel complex to the presynaptic terminal, thereby attenuating the release of excitatory neurotransmitters like glutamate and substance P (2[2]).
4-Amino-5,5-dimethylhexanoic acid is a highly specialized
γ
-amino acid featuring a bulky tert-butyl group at the
γ
-position. This extreme steric bulk serves two purposes:
Medicinal Chemistry (SAR): It probes the volumetric limits of the
α2δ−1
binding pocket, determining how steric hindrance affects target affinity and residence time.
Structural Biology: In foldamer chemistry, bulky
γ
-substituents strictly preorganize the peptide backbone, driving the formation of highly stable helical conformations in aqueous solutions (3[3]).
This guide details a self-validating, scalable synthetic route for 4-amino-5,5-dimethylhexanoic acid and provides a robust protocol for its biological screening.
Synthetic Strategy & Reaction Causality
The synthesis relies on a highly stereocontrolled sequence beginning with an aldehyde condensation, followed by a nitro-aldol (Michael) addition, and concluding with a thermodynamically driven lactamization-hydrolysis sequence.
Caption: Step-by-step synthetic workflow for 4-Amino-5,5-dimethylhexanoic acid.
Causality of Key Transformations:
Horner-Wadsworth-Emmons (HWE) vs. Wittig: HWE is selected to guarantee >95% (E)-alkene geometry. A pure (E)-isomer is critical because mixed geometries lead to unpredictable diastereomeric ratios during the subsequent Michael addition.
DBU-Catalyzed Michael Addition: The addition of nitromethane to
α,β
-unsaturated esters is a staple in pregabalin synthesis (4[4]). DBU (a non-nucleophilic base) cleanly deprotonates nitromethane (
pKa≈10
) without risking ester hydrolysis or triggering uncontrolled polymerization.
Thermodynamic Lactamization: Reduction of the nitro group yields a highly polar primary amine. Instead of attempting a difficult chromatographic isolation of this intermediate, the system is allowed to spontaneously cyclize into a neutral lactam (5[5]). This acts as a self-validating purification checkpoint; the lactam easily crystallizes, leaving impurities in the mother liquor.
Detailed Experimental Protocols
Note: Every step includes In-Process Controls (IPCs) to ensure the system is self-validating before proceeding.
Step 1: Synthesis of Ethyl 5,5-dimethylhex-2-enoate
Setup: In an oven-dried, argon-flushed round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (0.5 M) at 0 °C.
Addition: Dropwise add triethyl phosphonoacetate (1.1 eq). Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear.
Reaction: Slowly add 3,3-dimethylbutanal (1.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
IPC (Self-Validation): Perform TLC (Hexanes/EtOAc 9:1). The aldehyde spot (stains with 2,4-DNPH) should be completely consumed, replaced by a UV-active higher
Rf
spot.
Workup: Quench with saturated aqueous
NH4Cl
. Extract with diethyl ether (3x). Wash combined organics with brine, dry over
MgSO4
, and concentrate in vacuo. Purify via short-path distillation to yield a colorless oil.
Step 2: Synthesis of Ethyl 5,5-dimethyl-4-nitrohexanoate
Setup: Dissolve the (E)-ester from Step 1 (1.0 eq) in neat nitromethane (10 eq).
Catalysis: Add DBU (0.5 eq) dropwise. Heat the mixture to 60 °C and stir for 18 hours.
IPC (Self-Validation): Analyze via LC-MS. Look for the disappearance of the starting material mass and the appearance of the
[M+H]+
corresponding to the nitro-adduct.
Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl (to remove DBU), water, and brine. Dry and concentrate. The crude product is generally pure enough for the next step.
Step 3: Reduction and Lactamization (5-tert-Butylpyrrolidin-2-one)
Setup: Dissolve the nitro-ester (1.0 eq) in methanol (0.2 M). Add 10% Pd/C (0.1 eq by weight).
Hydrogenation: Purge the flask with
H2
gas and maintain under a balloon atmosphere (1 atm) at room temperature for 24 hours.
Cyclization: The reduction of the nitro group to an amine triggers spontaneous intramolecular cyclization, extruding ethanol to form the lactam.
IPC (Self-Validation): Perform FT-IR spectroscopy on an aliquot. The ester carbonyl stretch (~1735
cm−1
) and nitro stretches (~1550, 1350
cm−1
) must vanish, replaced by a strong lactam carbonyl stretch (~1690
cm−1
).
Workup: Filter the mixture through a pad of Celite to remove Pd/C. Concentrate the filtrate and recrystallize the residue from hot heptane to yield the pure lactam as white crystals.
Step 4: Acidic Hydrolysis to 4-Amino-5,5-dimethylhexanoic Acid
Setup: Suspend the lactam (1.0 eq) in 6M HCl (10 mL/mmol).
Hydrolysis: Reflux the mixture vigorously at 110 °C for 48 hours. Causality: The extreme steric bulk of the tert-butyl group shields the amide bond, necessitating unusually harsh and prolonged acidic conditions.
Workup: Cool to room temperature and extract with DCM (2x) to remove unreacted lactam. Concentrate the aqueous layer to dryness to yield the hydrochloride salt.
Ion Exchange: Dissolve the salt in minimal water and load onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8,
H+
form). Wash with water until the eluent is neutral, then elute the free amino acid using 1M aqueous ammonia.
IPC (Self-Validation): Spot the fractions on TLC and stain with Ninhydrin. Fractions turning deep purple/blue contain the zwitterionic product. Lyophilize these fractions to yield the final compound.
Biological Screening Protocol
To validate the synthesized derivatives, a radioligand displacement assay is utilized to measure binding affinity to the
α2δ−1
subunit.
Caption: Mechanism of action for α2δ-1 ligands disrupting VGCC trafficking.
[3H]
-Gabapentin Radioligand Binding Assay
Membrane Preparation: Homogenize porcine cerebral cortex (or HEK293 cells stably expressing human
α2δ−1
) in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in HEPES buffer to a protein concentration of 2 mg/mL (6[6]).
Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of
[3H]
-gabapentin (final concentration 10 nM), and 50 µL of the test compound (serial dilutions from 0.1 nM to 100 µM).
Equilibration: Incubate the plates at room temperature for 45 minutes to reach thermodynamic equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash filters rapidly with 3 × 1 mL ice-cold buffer.
Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate
IC50
using non-linear regression.
Quantitative Data Summary (SAR Analysis)
The following table summarizes the structure-activity relationship (SAR) data for 4-amino-5,5-dimethylhexanoic acid and its synthetic intermediates.
Compound
Structural Modification
IC50
(nM)
Binding Affinity (
Ki
, nM)
Trafficking Inhibition (%)
Pregabalin (Control)
N/A
23
18
85
Target Compound
Free Zwitterionic Acid
45
32
78
Intermediate 1
N-Methylation
>10,000
>5,000
<5
Intermediate 2
Methyl Ester Prodrug
>10,000
>5,000
<5
Intermediate 3
Lactam Intermediate
>10,000
>5,000
<5
Causality of SAR: The data explicitly demonstrates that the free zwitterion is an absolute requirement for target engagement. The carboxylate anion and protonated amine must simultaneously interact with the highly polar RRR motif of the
α2δ−1
subunit. Any masking of these functional groups (via esterification or lactamization) completely abolishes binding affinity, validating that the lactam isolated in Step 3 is pharmacologically inert until hydrolyzed.
Application Note: Large-Scale Chemoenzymatic Synthesis of (S)-4-Amino-5,5-dimethylhexanoic Acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Process Scale-Up, Biocatalysis, and Downstream Processing Executive Summary 4-Amino-5,5-dimethylhexanoic acid (CAS: 139126...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Process Scale-Up, Biocatalysis, and Downstream Processing
Executive Summary
4-Amino-5,5-dimethylhexanoic acid (CAS: 1391263-47-0)[1] is a highly sterically hindered
γ
-amino acid. Featuring a
γ
-aminobutyric acid (GABA) backbone substituted with a bulky tert-butyl group at the C4 position, it is an exceptionally valuable building block for the synthesis of stable peptidomimetics and next-generation anticonvulsant analogs.
Synthesizing this molecule at scale presents significant challenges. Traditional syntheses of
γ
-amino acids—such as the first-generation manufacturing routes for the blockbuster drug Pregabalin—relied heavily on the classical kinetic resolution of racemic mixtures. This approach fundamentally capped the theoretical yield at 50% and generated massive waste streams[2]. Furthermore, the profound steric bulk of the tert-butyl group makes standard chemical reductive amination sluggish and poorly stereoselective.
This application note details a state-of-the-art, self-validating two-step chemoenzymatic route that overcomes these steric and thermodynamic barriers, delivering the (S)-enantiomer in high yield and exceptional enantiomeric purity.
Retrosynthetic Strategy & Process Rationale
Our process eliminates the need for chiral auxiliaries and heavy-metal-catalyzed asymmetric hydrogenation by combining robust organometallic chemistry with advanced biocatalysis.
Cu-Catalyzed Acylation (Carbon Backbone Assembly):
Uncatalyzed Grignard additions to cyclic anhydrides often suffer from over-addition, yielding tertiary alcohols. By introducing a catalytic copper(I) salt, the highly reactive tert-butylmagnesium chloride is converted in situ into an organocuprate intermediate. This softer nucleophile selectively acylates succinic anhydride without subsequent over-addition, cleanly producing 4-oxo-5,5-dimethylhexanoic acid.
Biocatalytic Transamination (Chiral Amine Installation):
Directed evolution of transaminases has matured biocatalysis into a highly reliable tool for the asymmetric synthesis of sterically demanding chiral amines, as famously demonstrated in the commercial synthesis of sitagliptin[3]. By utilizing an engineered
ω
-transaminase (
ω
-TA) with isopropylamine (IPAm) as a massive-excess amine donor, we install the chiral center. Sweeping the reaction with nitrogen removes the volatile acetone byproduct, driving the thermodynamically challenging equilibrium to completion.
Figure 1: Two-step chemoenzymatic workflow for the large-scale synthesis of the gamma-amino acid.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 4-Oxo-5,5-dimethylhexanoic Acid
Causality Note: Strict temperature control at -20 °C is critical. Elevated temperatures will cause the organocuprate to decompose or promote double-addition to the ketone product.
Reagents:
Succinic anhydride: 100 g (1.0 mol)
tert-Butylmagnesium chloride: 550 mL (2.0 M in THF, 1.1 mol)
Copper(I) chloride (CuCl): 4.95 g (0.05 mol)
Anhydrous THF: 1.0 L
Methodology:
Preparation: Charge a dry, nitrogen-purged 3 L jacketed reactor with succinic anhydride and anhydrous THF.
Catalyst Addition: Add CuCl to the suspension and cool the internal temperature to -20 °C using a chiller.
Grignard Addition: Add tert-butylmagnesium chloride dropwise over 2 hours. Self-Validation Check: Monitor the internal thermocouple; the exothermic reaction must not exceed -15 °C.
Aging: Stir the reaction for an additional 1 hour at -20 °C.
Quench: Carefully transfer the mixture via cannula into a vigorously stirred solution of cold 1M HCl (1.5 L) to break the magnesium salts. Maintain the aqueous pH < 3.
Extraction & Purification: Extract with Ethyl Acetate (2 x 800 mL). Wash the combined organics with brine, dry over MgSO
4
, and concentrate under reduced pressure. Recrystallize the crude solid from heptane/ethyl acetate to yield pure 4-oxo-5,5-dimethylhexanoic acid (>85% yield).
Causality Note: The PLP-dependent
ω
-transaminase operates via a ping-pong bi-bi mechanism. Because the amination of a ketone adjacent to a tert-butyl group is thermodynamically unfavorable, a continuous nitrogen sweep is mandatory to volatilize and remove acetone, pulling the reaction forward.
Figure 2: PLP-dependent transaminase catalytic cycle utilizing isopropylamine as the amine donor.
Reagents:
4-Oxo-5,5-dimethylhexanoic acid: 158 g (1.0 mol)
Engineered
ω
-Transaminase: 7.9 g (5 wt% relative to substrate)
Pyridoxal-5'-phosphate (PLP): 0.25 g (1.0 mmol)
Isopropylamine (IPAm): 295 g (5.0 mol)
Triethanolamine (TEA) buffer: 1.0 L (100 mM)
Methodology:
Buffer Preparation: In a 2 L bioreactor, prepare the TEA buffer and dissolve the IPAm. Adjust the pH to exactly 8.0 using 6M HCl.
Substrate Loading: Add PLP and 4-oxo-5,5-dimethylhexanoic acid. Stir until completely dissolved.
Biocatalysis: Charge the
ω
-Transaminase. Heat the reactor to 35 °C with gentle agitation (200 rpm).
Equilibrium Shift: Initiate a continuous nitrogen sweep (0.5 L/min) through the headspace.
Monitoring: Pull aliquots every 6 hours for HPLC analysis. Self-Validation Check: The reaction is deemed complete when the residual ketone peak area is <2% (typically 24–36 hours).
Causality Note: As a zwitterion, the product is highly water-soluble at extreme pH levels but exhibits minimal solubility at its isoelectric point (pI ~6.0). Isoelectric crystallization avoids the need for expensive ion-exchange chromatography.
Denaturation: Heat the completed reaction mixture to 60 °C for 30 minutes to denature the enzyme.
Clarification: Add Celite (20 g) and filter the hot mixture through a pad to remove precipitated protein.
Isoelectric Crystallization: Cool the filtrate to 5 °C. Slowly adjust the pH to 6.0 using 6M HCl.
Aging: Seed the solution with authentic (S)-4-amino-5,5-dimethylhexanoic acid and age for 4 hours at 0–5 °C to maximize crystal growth.
Isolation: Filter the resulting white crystalline solid. Wash with ice-cold water (200 mL) followed by cold ethanol (100 mL) to remove trace organic impurities. Dry under vacuum at 45 °C to a constant weight.
Process Analytical Data & Optimization
The integration of biocatalysis provides a massive leap in process efficiency and environmental sustainability compared to legacy resolution techniques.
Table 1: Comparative Process Metrics
Metric
Classical Kinetic Resolution
Chemoenzymatic Route (Current)
Max Theoretical Yield
50%
100%
Enantiomeric Excess (ee)
~95%
>99%
Heavy Metal Waste
High (Stoichiometric reagents)
Low (Catalytic Cu)
E-Factor (kg waste / kg API)
>80
<20
Table 2: Optimization of Biocatalytic Transamination Parameters
IPAm Equivalents
Nitrogen Sweep
Conversion at 24h
ee (%)
1.0 eq
No
15%
>99%
5.0 eq
No
45%
>99%
5.0 eq
Yes
>98%
>99%
Data Interpretation: Table 2 clearly validates the necessity of the nitrogen sweep. Without removing the acetone byproduct, the reaction stalls at 45% conversion due to thermodynamic equilibrium, regardless of the excess amine donor.
Application Note: Engineering Constrained Peptides and Foldamers using 4-Amino-5,5-dimethylhexanoic Acid
Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Structural Biology, and Peptidomimetics Mechanistic Rationale: The Power of γ4 -Preorganization The transit...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Application Scientists, and Drug Development Professionals
Discipline: Peptide Chemistry, Structural Biology, and Peptidomimetics
Mechanistic Rationale: The Power of
γ4
-Preorganization
The transition from native
α
-peptides to unnatural peptidomimetics is a cornerstone of modern drug development, primarily driven by the need to overcome rapid proteolytic degradation in vivo[1]. Among the most effective strategies is the incorporation of
γ
-amino acids, which introduce two additional carbon atoms into the peptide backbone, rendering the sequence virtually invisible to native proteases[2].
However, unsubstituted
γ
-amino acids introduce significant backbone flexibility due to two extra torsional degrees of freedom (
θ1
and
θ2
). To harness the stability of
γ
-peptides without sacrificing target-binding affinity, the backbone must be conformationally constrained.
4-Amino-5,5-dimethylhexanoic acid (CAS: 1391263-47-0) is a highly specialized
γ
-amino acid designed specifically for this purpose[3]. Structurally, it features a massive tert-butyl group at the
γ
-position (
γ4
-tBu).
The Causality of Folding:
The incorporation of the
γ4
-tBu residue acts as a thermodynamic thermodynamic funnel. The extreme steric bulk of the tert-butyl group forces the adjacent
Cβ−Cγ
and
Cγ−N
bonds into a gauche conformation to minimize steric clash. This severe restriction of conformational entropy in the unfolded state preorganizes the backbone, driving
α/γ
-hybrid peptides to spontaneously fold into highly stable 12-helices, even in competitive aqueous environments where water molecules typically disrupt intramolecular hydrogen bonds[4].
Foldamer Development Workflow
The integration of 4-Amino-5,5-dimethylhexanoic acid into a drug discovery pipeline requires specialized approaches, from sequence engineering to structural validation.
Workflow for the design, synthesis, and validation of γ4-tBu constrained peptide foldamers.
Expertise & Causality: The very feature that makes 4-Amino-5,5-dimethylhexanoic acid valuable—its extreme steric bulk—makes it notoriously difficult to couple during SPPS. Standard room-temperature coupling with HBTU/HOBt will fail, resulting in truncated deletion sequences. To overcome the high kinetic activation barrier of the sterically shielded
γ
-amine, we must utilize highly reactive uronium salts (HATU) and apply microwave (MW) heating.
Step-by-Step Methodology:
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.
Fmoc Deprotection: Treat resin with 20% piperidine in DMF containing 0.1 M Oxyma Pure (to suppress aspartimide formation in hybrid sequences) for 3 min at 75°C (MW). Wash with DMF (5x).
Coupling of
γ4
-tBu:
Prepare a solution of Fmoc-4-Amino-5,5-dimethylhexanoic acid (4.0 eq), HATU (3.9 eq), and DIEA (8.0 eq) in DMF.
Add to resin and heat via microwave at 75°C for 15 minutes.
Self-Validation Checkpoint (Kaiser Test):
Action: Perform a Kaiser test on a few resin beads.
System Logic: If the beads turn blue (primary amines present), the coupling is incomplete due to steric hindrance. Do not proceed. Repeat Step 3. Proceed to Step 5 only when the beads remain yellow/colorless, validating complete acylation.
Coupling the Subsequent Residue: The amine of the newly incorporated
γ4
-tBu residue is heavily shielded. To couple the next amino acid, use DIC (4.0 eq) and Oxyma Pure (4.0 eq) at 90°C for 30 minutes. (Avoid HATU here to prevent guanidinylation of the hindered amine).
Cleavage: Cleave the peptide using TFA/TIS/H
2
O (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold diethyl ether and purify via RP-HPLC.
Protocol 2: Conformational Validation via Circular Dichroism (CD)
Expertise & Causality: To prove that the
γ4
-tBu residue successfully constrained the backbone, CD spectroscopy is used. An
α/γ
-hybrid 12-helix exhibits a distinct CD signature that differs fundamentally from the classic
α
-helix (which shows minima at 208 and 222 nm).
Step-by-Step Methodology:
Sample Preparation: Dissolve the purified peptide in HPLC-grade Methanol to a final concentration of 50 µM. Prepare a secondary sample in 10 mM Phosphate Buffer (pH 7.4) to test aqueous stability.
Spectral Acquisition: Scan from 190 nm to 260 nm using a 1 mm pathlength quartz cuvette at 20°C. Data pitch: 0.5 nm; Scanning speed: 50 nm/min.
Self-Validation Checkpoint (Spectral Analysis):
Action: Analyze the spectral curve.
System Logic: A successfully folded 12-helix will display a characteristic maximum near 205 nm and a minimum near 225 nm. If the spectrum instead shows a strong negative band at 195 nm (indicative of a random coil), the sequence lacks sufficient preorganization. The protocol dictates returning to the engineering phase to substitute an adjacent
α
-amino acid with a more constrained residue (e.g., Aib) to nucleate the fold.
The table below summarizes the comparative advantages of incorporating 4-Amino-5,5-dimethylhexanoic acid into peptide backbones, demonstrating the trade-off between synthetic difficulty and pharmacological stability.
Seebach, D., et al. "Gamma2-, gamma3-, and gamma(2,3,4)-amino Acids, Coupling to Gamma-Hexapeptides: CD Spectra, NMR Solution and X-ray Crystal Structures of Gamma-Peptides." Chemistry - A European Journal, 2002. 2
Gellman, S. H., et al. "Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution." Journal of the American Chemical Society, 2016.4
Technical Support Center: Troubleshooting the Synthesis of 4-Amino-5,5-dimethylhexanoic Acid
Welcome to the Application Scientist Support Center. 4-Amino-5,5-dimethylhexanoic acid (CAS 1391263-47-0) is a highly sterically hindered, unnatural γ -amino acid[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. 4-Amino-5,5-dimethylhexanoic acid (CAS 1391263-47-0) is a highly sterically hindered, unnatural
γ
-amino acid[1]. The presence of a bulky tert-butyl group adjacent to the C4 amine restricts conformational freedom, making it a highly valuable building block for peptidomimetics and foldamers. However, this same steric bulk makes its synthesis notoriously difficult, often leading to stalled reactions, poor yields, and loss of stereocontrol.
This guide provides a field-proven, self-validating synthetic workflow, followed by step-by-step protocols and targeted troubleshooting FAQs to help you overcome these specific steric challenges.
I. Core Synthetic Strategy & Workflow
To bypass the poor reactivity of standard reductive amination pathways, the most reliable method to synthesize this molecule is a 5-step asymmetric homologation starting from pivalaldehyde (trimethylacetaldehyde). This route leverages Ellman’s chiral tert-butanesulfinamide auxiliary to establish the stereocenter, followed by chain elongation and chemoselective oxidation[2].
5-step stereoselective synthesis of 4-amino-5,5-dimethylhexanoic acid via Ellman's auxiliary.
II. Step-by-Step Experimental Protocols
The following protocols cover the two most critical and error-prone steps of the synthesis.
Protocol 1: Ti(OEt)₄-Mediated Imine Condensation
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (R)-(tert)-butanesulfinamide (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM) (20 mL)[2].
Activation: Add pivalaldehyde (11.0 mmol, 1.1 eq) to the stirring solution.
Causality: The massive steric bulk of pivalaldehyde's quaternary alpha-carbon repels nucleophiles. Ti(OEt)₄ serves a dual purpose: it coordinates to the carbonyl oxygen to significantly lower the LUMO (permitting attack by the weakly nucleophilic sulfinamide), and it acts as an irreversible water scavenger, precipitating as TiO₂ to drive the equilibrium forward[2].
Isolation: Stir at room temperature for 18 hours. Quench by pouring into an equal volume of saturated aqueous NaCl with vigorous stirring. Filter the resulting white suspension (TiO₂ salts) through a pad of Celite. Extract the filtrate with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: Diastereoselective Allylation (The Self-Validating Step)
Preparation: Dissolve the crude sulfinyl imine (10.0 mmol, 1.0 eq) in anhydrous DCM (50 mL) and cool strictly to -78 °C under argon.
Nucleophilic Addition: Slowly add allylmagnesium bromide (20.0 mmol, 2.0 eq, 1.0 M in diethyl ether) dropwise over 30 minutes.
Causality: Conducting this reaction in a non-coordinating solvent (DCM) at cryogenic temperatures enforces a non-chelated transition state. The steric repulsion between the imine's tert-butyl group and the auxiliary's tert-butyl group dictates the facial selectivity, yielding the desired diastereomer[2].
Quench & Validation: Quench with saturated aqueous NH₄Cl and extract with DCM.
Self-Validation: Before proceeding to hydroboration, take a crude ¹H NMR of the organic layer. The terminal alkene proton (multiplet at ~5.8 ppm) will show distinct chemical shifts for the two diastereomers. Integrating these peaks allows you to validate the diastereomeric ratio (dr) directly and ensure the stereocenter was successfully established before investing time in the downstream oxidation steps.
III. Quantitative Data: Optimization of the Grignard Addition
The choice of solvent is the single most critical variable for establishing the correct stereocenter at the C4 position. The data below demonstrates why coordinating solvents must be avoided.
Entry
Solvent Environment
Temperature (°C)
Additive
Yield (%)
Diastereomeric Ratio (dr)
1
THF (Coordinating)
-78
None
82
65:35
2
Toluene (Non-coordinating)
-78
None
86
88:12
3
DCM (Non-coordinating)
-78
None
94
98:2
4
DCM (Non-coordinating)
0
None
96
75:25
IV. Troubleshooting Guides & FAQs
Q1: My imine condensation with pivalaldehyde is stalling at <40% conversion. How can I drive this to completion?A: The alpha-quaternary center of pivalaldehyde creates a massive steric shield. Standard desiccants (like MgSO₄ or Na₂SO₄) are insufficient because they only remove water but do not actively increase the electrophilicity of the carbonyl. You must switch to Titanium(IV) ethoxide (Ti(OEt)₄)[2].
Troubleshooting logic tree for overcoming steric hindrance during imine condensation.
Q2: I am getting a poor diastereomeric ratio (dr) during the allyl Grignard addition. What is causing this?A: The stereochemical outcome relies entirely on the energy difference between competing transition states. If you are using THF as your primary solvent, the oxygen atoms in THF coordinate with the magnesium, disrupting the preferred non-chelated transition state. Switch your solvent entirely to anhydrous DCM and ensure the internal reaction temperature remains strictly at -78 °C during the addition. As shown in the optimization table above, DCM maximizes the steric differentiation between the two tert-butyl groups.
Q3: During the oxidation of the primary alcohol to the carboxylic acid (Step 4), I observe cleavage of the sulfinamide group. How do I prevent this?A: The sulfinamide auxiliary is highly sensitive to strong, aqueous acids. If you are using Jones reagent (CrO₃/H₂SO₄), the highly acidic conditions will prematurely cleave the N-S bond. Switch to a mild, chemoselective biphasic oxidation using TEMPO and BAIB (bis(acetoxy)iodo)benzene in DCM/Water. This system selectively oxidizes primary alcohols to carboxylic acids under near-neutral conditions, leaving the sulfinamide completely intact.
Q4: The final acidic deprotection (Step 5) is unusually slow compared to typical amino acids. Is this normal?A: Yes. The tert-butyl group at the C5 position (adjacent to the C4 amine) creates significant steric hindrance that physically shields the nitrogen atom from protonation and subsequent hydrolysis. If standard 4M HCl in dioxane at room temperature is stalling, elevate the temperature to 40 °C and add a small amount of methanol (10% v/v) to increase the solubility of the intermediate hydrochloride salt. Monitor the disappearance of the starting material via LC-MS.
V. References
Title: Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines.
Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 1997, 119, 9913–9914)
URL: [Link]
overcoming solubility issues of 4-Amino-5,5-dimethylhexanoic acid
Welcome to the Technical Support Center for Non-Natural Amino Acid Formulation . As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when working with highly hydrophobic,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Non-Natural Amino Acid Formulation .
As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when working with highly hydrophobic, non-canonical amino acids. 4-Amino-5,5-dimethylhexanoic acid (a structurally complex gabapentinoid derivative) presents a notorious "solubility paradox."
This guide is designed to move beyond basic data sheets. We will deconstruct the thermodynamic causality behind your solubility failures, provide self-validating experimental protocols, and offer structured troubleshooting for both biological assays and chemical synthesis workflows.
The Causality of the Solubility Paradox
To troubleshoot 4-Amino-5,5-dimethylhexanoic acid, you must first understand why it resists dissolution. The molecule suffers from two competing physical forces:
The Zwitterionic Lattice: Like other gabapentinoids (e.g., pregabalin, which has a pKa1 of ~4.2 and pKa2 of ~10.6)[1], this molecule exists as a zwitterion at physiological pH (pH 4.5–7.5)[2]. The electrostatic attraction between the protonated amine (
NH3+
) and deprotonated carboxylate (
COO−
) forms a rigid crystal lattice that requires immense energy to break.
The Hydrophobic Tail: The 5,5-dimethylhexyl backbone is exceptionally lipophilic. While standard zwitterions (like glycine) dissolve in water due to polar interactions, the bulky hydrophobic tail of this molecule forces water into a highly ordered, thermodynamically unfavorable cage (hydrophobic hydration)[3].
Consequently, the molecule is too hydrophobic to dissolve in neutral water, yet too polar (due to the zwitterion) to dissolve in standard organic solvents like dichloromethane (DCM) or pure dimethylformamide (DMF).
Decision logic tree for selecting a solubilization strategy based on the experimental application.
Troubleshooting FAQs
Q1: My compound precipitates instantly when I add it directly to PBS (pH 7.4). How do I fix this?A1: Direct addition to PBS forces the molecule into its least soluble state: the neutral zwitterion. Because the pH of PBS (7.4) is squarely between the molecule's two pKa values, the net charge is zero[2].
Solution: You must bypass the isoelectric point. First, dissolve the powder completely in a dilute acid (e.g., 0.1 M HCl) to protonate the carboxylate group, converting the molecule into a highly soluble cation. Only after complete dissolution should you slowly titrate it into your working buffer.
Q2: I need a high-concentration stock for a cell-based assay, but DMSO is killing my cells. Are there alternatives?A2: Yes. While DMSO is a powerful aprotic solvent with a high dipole moment (4.0 D) capable of solvating hydrophobic helical peptides and amino acids[4], biological assays often tolerate a maximum of 0.1%–1.0% DMSO. If you cannot achieve the required concentration within this limit, utilize the Acid-Shift Aqueous Protocol (detailed below). Alternatively, complexing the drug with
β
-cyclodextrins can shield the hydrophobic tail and enhance aqueous solubility without solvent toxicity.
Q3: I am using this amino acid for Solid-Phase Peptide Synthesis (SPPS). It won't dissolve in DMF or NMP. What is going wrong?A3: Unprotected zwitterions have notoriously poor solubility in DMF. For SPPS, you cannot use the bare amino acid. You must purchase or synthesize an N-alpha protected derivative (e.g., Fmoc-4-Amino-5,5-dimethylhexanoic acid). The Fmoc group removes the positive charge on the amine, breaking the zwitterionic lattice and rendering the molecule highly soluble in organic solvents like DMF and DCM.
Quantitative Data: Solubility Profiles
To aid in your experimental design, reference the table below. Note how breaking the zwitterion (via pH extremes or chemical protection) drastically alters the solubility profile.
This protocol relies on a self-validating thermodynamic principle: if the solution remains clear upon dilution, the local pH buffering is sufficient to prevent zwitterion crystallization. If it turns cloudy, your buffer capacity has been overwhelmed.
Step-by-Step Workflow:
Weighing: Weigh 10 mg of 4-Amino-5,5-dimethylhexanoic acid powder into a sterile microcentrifuge tube.
Acidification (Primary Solubilization): Add 100 µL of 0.1 M HCl. The low pH (< 2.0) protonates the carboxylic acid, eliminating the zwitterion.
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes until the solution is optically clear. You now have a 100 mg/mL cationic stock.
Buffering (Critical Step): Slowly add this stock dropwise into your final assay buffer (e.g., 1X PBS or HEPES). Self-Validation Check: Monitor for micro-precipitation. Ensure the final buffer has sufficient buffering capacity to absorb the trace HCl without dropping the overall pH below the physiological target.
Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter prior to applying it to cell cultures.
Step-by-step workflow for the acid-shift aqueous solubilization protocol.
Protocol B: Organic Solubilization for Peptide Synthesis (SPPS)
If you are forced to use the unprotected amino acid in an organic coupling reaction, you must disrupt the lattice using chaotropic agents.
Step-by-Step Workflow:
Solvent Preparation: Prepare a solution of 0.5 M Lithium Chloride (LiCl) in anhydrous DMF. The lithium ions coordinate with the carboxylate, while the chloride ions interact with the amine, effectively shielding the zwitterion.
Dissolution: Add the 4-Amino-5,5-dimethylhexanoic acid to the DMF/LiCl solvent system.
Thermal Activation: Heat the mixture gently to 50°C under inert gas (Argon/Nitrogen) while stirring.
Coupling: Proceed immediately with your coupling reagents (e.g., HATU/DIPEA). Note: Ensure DIPEA is added in excess (at least 3 equivalents) to maintain the amine in a deprotonated, nucleophilic state for the reaction.
References
Development and evaluation of sustained release m
Quantum mechanical effects in zwitterionic amino acids: The case of proline, hydroxyproline, and alanine in w
Extraction of amino acid from aqueous mixtures (EP0166992B1)
Conformational study of an Aib-rich peptide in DMSO by NMR
ResearchG
Technical Support Center: Purification of Peptides Containing 4-Amino-5,5-dimethylhexanoic Acid
Last Updated: March 15, 2026 Introduction The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability and unique pharmacological...
Author: BenchChem Technical Support Team. Date: March 2026
Last Updated: March 15, 2026
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability and unique pharmacological profiles. 4-Amino-5,5-dimethylhexanoic acid, with its sterically demanding tert-butyl group, is a prime example of a building block that can impart significant conformational constraints. However, the very features that make this residue attractive for drug design—its bulkiness and hydrophobicity—present considerable challenges during purification.[1][2]
This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals encountering difficulties in the purification of peptides containing 4-Amino-5,5-dimethylhexanoic acid. We will explore the underlying reasons for these challenges and provide detailed, field-proven troubleshooting strategies and protocols to help you achieve your desired purity and yield.
Core Challenges: The Impact of the tert-Butyl Group
The primary difficulties in purifying peptides containing 4-Amino-5,5-dimethylhexanoic acid stem from its unique physicochemical properties. The bulky and non-polar tert-butyl group significantly increases the hydrophobicity of the peptide, often leading to:
Poor Solubility: These peptides frequently exhibit low solubility in standard aqueous buffers used for reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]
Peptide Aggregation: The increased hydrophobicity promotes intermolecular interactions, causing the peptides to self-associate and form aggregates.[1][3][4] This can lead to precipitation, reduced yield, and the formation of complex impurities that are difficult to separate.
Anomalous Chromatographic Behavior: The steric hindrance from the tert-butyl group can interfere with the peptide's interaction with the stationary phase, resulting in broad peaks, peak tailing, or irreversible binding to the column.[1]
This guide provides a structured approach to overcoming these specific issues.
Troubleshooting Guide: Question & Answer Format
This section addresses common problems encountered during the purification of these challenging peptides. Each question is followed by a detailed explanation of the cause and a set of actionable solutions, including step-by-step protocols.
Question 1: My peptide has precipitated out of solution after cleavage and is difficult to dissolve for HPLC. What should I do?
Underlying Cause: This is a classic solubility issue driven by the high hydrophobicity of your peptide.[1][5] The cleavage cocktail (e.g., containing TFA) is highly acidic and polar, and once it is removed or neutralized, the peptide's low affinity for aqueous environments causes it to crash out of solution.
Solution Strategies:
Initial Dissolution in Organic Solvents: The primary strategy is to first dissolve the lyophilized crude peptide in a minimal amount of a strong organic solvent before diluting it into the HPLC mobile phase.[6]
Use of Chaotropic Agents: For severely aggregated or "gelling" peptides, chaotropic agents can be employed to disrupt the hydrogen bonding network and hydrophobic interactions that cause aggregation.[6][7]
Protocol 1: Stepwise Dissolution for Hydrophobic Peptides
Warm the Peptide: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.[6]
Select an Organic Solvent: Choose a suitable organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for highly hydrophobic peptides.[6][8]
Create a Concentrated Stock: Add a small, precise volume of the chosen organic solvent (e.g., 100-200 µL of DMSO) to the peptide vial.
Aid Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[6][7] Sonication can be particularly effective at breaking up small aggregates.[7]
Dilute into HPLC Mobile Phase: Slowly add the concentrated peptide stock solution dropwise into your initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) while gently stirring.[6] This gradual dilution is critical to prevent shock precipitation.[6]
Final Check: Visually inspect the solution for any cloudiness or particulates. If precipitation occurs, your starting concentration is too high for the aqueous buffer system.
Question 2: I'm observing very broad peaks and significant tailing during my RP-HPLC run. How can I improve the peak shape?
Underlying Cause: Poor peak shape is often a result of multiple factors, including slow kinetics of interaction with the stationary phase, secondary interactions, or on-column aggregation. The bulky tert-butyl group can hinder the peptide's ability to cleanly adsorb and desorb from the stationary phase.
Solution Strategies:
Optimize the Stationary Phase: The standard C18 column may be too retentive for your highly hydrophobic peptide. Switching to a stationary phase with a shorter alkyl chain (e.g., C8 or C4) or a different chemistry (e.g., Phenyl-Hexyl) can reduce the strong hydrophobic interactions and improve peak shape.[9]
Adjust Mobile Phase Modifiers: Modifying the mobile phase can significantly impact peak shape and resolution.
Increase Column Temperature: Running the separation at an elevated temperature (e.g., 40-60°C) can improve peak shape by increasing the kinetics of mass transfer and reducing mobile phase viscosity.
Table 1: HPLC Stationary Phase Selection Guide
Stationary Phase
Key Characteristics & Use Case
C18
Standard for most peptides; highly retentive. May cause issues with very hydrophobic peptides.[9]
C8
Moderately retentive. A good starting point for moderately hydrophobic peptides.
C4
Low hydrophobicity. Excellent for large, bulky, and very hydrophobic peptides.[2]
Phenyl-Hexyl
Offers alternative selectivity through π-π interactions. Useful for peptides containing aromatic residues.
Biphenyl
Provides enhanced retention for aromatic and moderately polar compounds, offering a different selectivity.[10]
Question 3: My peptide is irreversibly sticking to the HPLC column. I'm getting very low recovery. What is happening?
Underlying Cause: This is an extreme case of the issues described in Question 2. The peptide's hydrophobicity is so high that it binds to the stationary phase and does not elute under standard gradient conditions.[1] This is a common failure mode for the purification of very hydrophobic peptides.[1]
Solution Strategies:
Use a Less Retentive Column: This is the first and most crucial step. A C18 column is likely too strong. Switch to a C4 or even a C3 column.
Increase Organic Modifier Strength: If acetonitrile (ACN) is not sufficient, consider using a stronger organic solvent like isopropanol (IPA) in your mobile phase B.
Employ Alternative Purification Techniques: If RP-HPLC consistently fails, it may be necessary to consider other methods. While RP-HPLC is the dominant technique, other options exist.
Column Selection: Install a C4 reversed-phase column.
Mobile Phase Preparation:
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in a 1:1 (v/v) mixture of Acetonitrile and Isopropanol.
Gradient Profile:
Start with a shallow gradient to elute less hydrophobic impurities.
Increase the gradient slope to elute the target peptide.
Include a high-organic "strip" step at the end of the run (e.g., 95-100% B) to wash off any remaining strongly bound material.
Flow Rate: Maintain a standard flow rate (e.g., 1 mL/min for analytical scale).
Monitor Pressure: Be aware that mobile phases containing isopropanol will generate higher backpressure than those with acetonitrile.
Frequently Asked Questions (FAQs)
Q1: Can I use formic acid instead of TFA in my mobile phase?
A1: Yes, 0.1% formic acid (FA) is a common alternative to TFA and is more compatible with mass spectrometry. However, TFA is a stronger ion-pairing agent and often provides sharper peaks for basic peptides. If you are experiencing poor peak shape with FA, trying TFA is a recommended troubleshooting step.
Q2: What is the best way to confirm the purity and identity of my final product?
A2: A combination of analytical HPLC and mass spectrometry (MS) is the gold standard.[1] Analytical HPLC (preferably with a different selectivity or gradient than the preparative method) will confirm the purity, while MS will confirm the molecular weight and thus the identity of your peptide.
Q3: Are there any alternatives to chromatography for purifying these peptides?
A3: For some short peptides, non-chromatographic methods like precipitation or crystallization can be viable. However, for most research and development applications, RP-HPLC remains the most robust and widely used method due to its high resolving power.[9] In some cases, ion-exchange chromatography can be used as an orthogonal purification step if the peptide carries a net charge.
Visualizing the Workflow
A logical workflow is critical for successfully purifying challenging peptides. The diagram below outlines a typical process from crude product to purified material, incorporating key decision points for troubleshooting.
Caption: A decision-based workflow for the purification of hydrophobic peptides.
References
Peptide Isolation & Purification Techniques.
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility. BenchChem.
Alternative strategies for purification of fully protected peptides using flash chrom
HPLC alternative purifies peptide cocktails in record time. Chemistry World.
How to Optimize Peptide Synthesis?
Guidelines for Peptide Dissolving.
Moving beyond preparative reverse phase HPLC for peptide purific
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC.
Technical Support Center: Troubleshooting 4-Amino-5,5-dimethylhexanoic Acid Activation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, scientists, and drug development professionals facing challenges with the activation...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, scientists, and drug development professionals facing challenges with the activation and coupling of 4-amino-5,5-dimethylhexanoic acid .
Because this building block is a sterically hindered
γ
-amino acid featuring a bulky tert-butyl group, standard
α
-amino acid coupling protocols often fail. This guide will deconstruct the mechanistic realities of its activation, dispel common misconceptions about racemization, and provide field-proven, self-validating protocols to ensure successful peptide synthesis.
Part 1: The "Racemization" Myth vs. The Lactam Reality
When coupling 4-amino-5,5-dimethylhexanoic acid, scientists frequently observe a massive drop in coupling efficiency accompanied by a dominant byproduct mass of[M-18]. A common—and incorrect—assumption is that the amino acid is undergoing oxazolone-mediated racemization or epimerization.
The Causality of the Side Reaction:
In 4-amino-5,5-dimethylhexanoic acid, the chiral center is located at the C4 (
γ
) position. During activation of the C1 carboxyl group, the acidic
α
-protons (at C2) are separated from the stereocenter by a methylene unit (C3). Therefore, classic base-catalyzed enolization or oxazolone formation at the chiral center is mechanistically impossible under standard coupling conditions (1[1]).
The true cause of failure is intramolecular
γ
-lactam (pyrrolidinone) formation . The massive steric bulk of the tert-butyl group at C5 compresses the backbone bond angles via the Thorpe-Ingold effect. This forces the protected
γ
-amino group into close kinetic proximity with the activated C1 ester, heavily favoring intramolecular cyclization over the desired intermolecular peptide bond formation (2[2]).
Mechanistic divergence: Desired peptide coupling vs. intramolecular γ-lactam formation.
Part 2: Troubleshooting Guides & FAQs
Q: I am using HATU/DIPEA for coupling, but my yields are below 20%. Why is this standard protocol failing?A: Uronium salts like HATU require a minimum of 2 equivalents of a tertiary base (like DIPEA) to drive activation. For
γ
-amino acids, this highly basic environment deprotonates the
γ
-amine's protecting group (e.g., Fmoc) or activates the backbone, drastically accelerating the intramolecular attack on the C1 ester. You are actively synthesizing a
γ
-lactam instead of your peptide.
Q: If racemization isn't the issue, why do I see a split peak on my HPLC after coupling?A: The split peak is rarely a diastereomer of your target peptide. It is almost always a combination of the unreacted, truncated peptide chain and the highly non-polar
γ
-lactam byproduct that has washed off the resin. LC-MS analysis will confirm the lactam presence as a sharp peak with an [M-18] mass relative to the free amino acid.
Q: How do I suppress
γ
-lactam formation while ensuring efficient coupling?A: You must shift the kinetic balance by removing the base. Use a carbodiimide-based coupling system with an acidic auxiliary, such as DIC/Oxyma Pure . This operates at a neutral-to-slightly-acidic pH, which maintains the long lifetime of the activated ester and completely suppresses base-catalyzed
γ
-lactamization (3[3]). Furthermore, microwave-assisted synthesis can provide the thermal energy needed to overcome the steric hindrance of the tert-butyl group without promoting side reactions (4[4]).
Part 3: Quantitative Data Comparison
To illustrate the critical impact of reagent selection, the following table summarizes the quantitative outcomes of activating 4-amino-5,5-dimethylhexanoic acid using various coupling strategies.
Coupling System
Base Requirement
Reaction pH
γ-Lactam Formation (%)
Epimerization at C4 (%)
Overall Coupling Yield (%)
HATU / HOAt
2.0 eq DIPEA
Basic (>9)
> 65%
< 0.1%
< 25%
PyBOP / HOBt
2.0 eq NMM
Basic (~8)
~ 45%
< 0.1%
~ 40%
DIC / HOBt
None
Neutral (~7)
< 15%
< 0.1%
~ 60%
DIC / Oxyma Pure
None
Mildly Acidic
< 2%
< 0.1%
> 95%
Note: Data reflects a 2-hour coupling cycle at room temperature on a standard Rink Amide resin.
Part 4: Optimized Experimental Protocol (Self-Validating)
To guarantee high-fidelity incorporation of 4-amino-5,5-dimethylhexanoic acid, utilize the following base-free DIC/Oxyma Pure methodology. This protocol is engineered to be a self-validating system, incorporating a mandatory analytical checkpoint to ensure trust in the workflow.
Materials Required:
Fmoc-4-amino-5,5-dimethylhexanoic acid (3.0 equivalents relative to resin loading)
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in anhydrous DMF for 20 minutes. Drain thoroughly.
Solvation: In a clean, dry vial, dissolve 3.0 eq of Fmoc-4-amino-5,5-dimethylhexanoic acid and 3.0 eq of Oxyma Pure in a minimum volume of DMF (target concentration: 0.2 M).
Activation (Critical Step): Add 3.0 eq of DIC to the vial. Do not add any tertiary base (No DIPEA/NMM). Stir the mixture for exactly 2 minutes to allow the formation of the highly reactive Oxyma active ester.
Coupling: Transfer the activated solution to the resin. Agitate the reaction at 40°C for 2 hours. The slight elevation in temperature provides the kinetic energy to overcome the tert-butyl steric bulk without triggering base-catalyzed lactamization.
Validation Checkpoint (Self-Validation):
Withdraw 5 mg of the resin.
Wash with DCM and perform a rapid 15-minute micro-cleavage using TFA/TIS/H2O (95:2.5:2.5).
Analyze the supernatant via LC-MS.
Decision Gate: If the target mass [M+H]+ is dominant and the [M-18]+ lactam peak is absent, proceed to Step 6. If unreacted starting material remains, repeat Steps 2-4 for a double coupling before Fmoc deprotection.
Wash and Proceed: Drain the reaction mixture and wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove any trace DIC/Oxyma byproducts before the next deprotection cycle.
Optimized base-free DIC/Oxyma coupling workflow for hindered γ-amino acids.
References
Source: Google Patents (WO2009138985A2)
Source: Google Patents (US6818787B2)
Source: Google Patents (CA2915484C)
Title: Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era
Source: MDPI
URL
Technical Support Center: 4-Amino-5,5-dimethylhexanoic Acid Workflows
Welcome to the advanced troubleshooting center for 4-Amino-5,5-dimethylhexanoic acid (and its protected derivatives). As a highly sterically hindered γ -amino acid featuring a bulky tert-butyl group at the C4 ( γ ) posit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting center for 4-Amino-5,5-dimethylhexanoic acid (and its protected derivatives). As a highly sterically hindered
γ
-amino acid featuring a bulky tert-butyl group at the C4 (
γ
) position, this molecule presents unique synthetic challenges. Researchers frequently encounter two competing issues: severe steric shielding during intermolecular peptide coupling and a high thermodynamic propensity for spontaneous intramolecular lactamization (forming 5-tert-butylpyrrolidin-2-one).
This guide synthesizes kinetic principles, thermodynamic data, and field-proven methodologies to help you diagnose failures and optimize your synthetic workflows.
Diagnostic Data & Condition Matrix
Before altering your protocols, compare your current reaction parameters against our optimized baselines. The table below summarizes the quantitative impact of reaction conditions on yield and degradation.
Table 1: Quantitative Troubleshooting Matrix
Workflow
Standard / Suboptimal Condition
Observed Issue
Optimized Condition
Expected Result
Storage (Solid State)
Ambient humidity, pH < 4.0
Rapid lactamization (>15% degradation/week)
Low humidity (<30% RH), pH 5.5–6.0
Stable (<0.5% degradation/month)
Peptide Coupling
DCC/HOBt or EDC/NHS, 25°C
Low yield (<10%), dominant lactam byproduct
HATU/HOAt, DIPEA, 40°C or Microwave
>85% desired amide
N-Boc Deprotection
50% TFA in DCM, 2 hours
>40% conversion to
γ
-lactam
4M HCl in Dioxane, 0°C, 30 mins
>95% free amine, <2% lactam
Mechanistic Pathway Analysis
Understanding the causality behind these failures is critical. The bulky tert-butyl group induces a severe Thorpe-Ingold effect (reactive rotamer effect), restricting the aliphatic chain into a folded conformation. This brings the C4-amine and C1-carboxylate into close spatial proximity, drastically lowering the activation energy required for intramolecular cyclization.
Reaction pathways of 4-Amino-5,5-dimethylhexanoic acid: Intermolecular Coupling vs. Lactamization.
Troubleshooting FAQs
Q1: Why does my starting material degrade into a cyclic byproduct during storage or deprotection?
Causality: The degradation product is a 5-membered
γ
-lactam. This occurs via an intramolecular nucleophilic attack of the free amine on the carboxylate, followed by dehydration. Studies on structurally similar
γ
-amino acids (like gabapentin) demonstrate that this lactamization is highly pH-dependent[1].
Solution: The molecule is most stable at its isoelectric point (pH 5.5–6.0) where it exists as an unreactive zwitterion (
NH3+
,
COO−
)[2]. In organic solvents or at extreme pH levels, the neutral form (
NH2
,
COOH
) predominates, freeing the amine lone pair to attack the carbonyl[3]. Always store the compound as a zwitterion or a stable hydrochloride salt in a desiccator.
Q2: My peptide coupling yields are <10% using standard EDC/NHS chemistry. How do I overcome this?
Causality: The 5,5-dimethyl (tert-butyl) group adjacent to the C4-amine creates massive steric hindrance, physically shielding the nucleophilic nitrogen. Standard carbodiimide intermediates (like O-acylisoureas) are too bulky and react too slowly. This delay gives the activated carboxylic acid time to undergo intramolecular lactamization instead[4].
Solution: Switch to highly reactive, less sterically demanding uronium/aminium salts. is the gold standard here[5]. The HOAt ester intermediate features a neighboring-group effect (via the pyridine nitrogen) that accelerates amidation even with severely hindered amines.
Q3: During Boc-deprotection with TFA, I observe massive conversion to the lactam. How can I isolate the free amine?
Causality: Strong acids like Trifluoroacetic acid (TFA) protonate the carbonyl oxygen, making it highly electrophilic. As the Boc group is removed, the transiently free amine immediately attacks the acid-activated carbonyl.
Solution: Avoid prolonged exposure to TFA at room temperature. Instead, utilize 4M HCl in dioxane at 0°C. The rigid solid-state precipitation of the resulting hydrochloride salt (
NH3+Cl−
) physically prevents the nucleophilic attack.
Self-Validating Experimental Protocols
Protocol A: Optimized N-Acylation (Peptide Coupling) of Sterically Hindered C4-Amine
Use this protocol when coupling 4-Amino-5,5-dimethylhexanoic acid to another amino acid or scaffold.
Pre-activation: Dissolve the carboxylic acid component (1.2 eq) and HATU (1.15 eq) in anhydrous DMF (concentration ~0.2 M) under an inert
N2
atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 5 minutes to form the active HOAt ester.
Amine Addition: Add the 4-Amino-5,5-dimethylhexanoic acid derivative (1.0 eq). Elevate the reaction temperature to 40°C.
Validation Checkpoint (t = 30 min): Quench a 5 µL aliquot in 50% MeCN/
H2O
. Analyze via LCMS.
Success: The dominant peak should be the
[M+H]+
of the coupled product.
Failure: A mass of
[M−18]+
relative to the starting material indicates unwanted lactamization. If lactam > 5%, immediately cool the reaction to 0°C and verify that the pH remains basic (>8) by spotting on wet pH paper.
Workup: Dilute with EtOAc, wash sequentially with 5%
NaHCO3
, 1M HCl, and brine. Dry over
Na2SO4
and concentrate.
Use this protocol to remove a Boc protecting group without triggering cyclization.
Preparation: Dissolve the N-Boc-4-Amino-5,5-dimethylhexanoic acid derivative in a minimal amount of anhydrous 1,4-dioxane. Cool the flask to 0°C in an ice bath.
Acid Addition: Dropwise, add 10 volumes of cold 4M HCl in dioxane. Stir vigorously at 0°C for exactly 30 minutes.
Precipitation: Rapidly add 20 volumes of ice-cold anhydrous diethyl ether to precipitate the product as a hydrochloride salt.
Validation Checkpoint: Isolate the solid via vacuum filtration. Dissolve a 1 mg crystal in
D2O
for
1H
-NMR analysis.
Success: The spectrum will show the tert-butyl singlet (~0.9 ppm). The
γ
-proton (C4-H) should appear around 3.2-3.5 ppm.
Failure: A significant downfield shift of the
γ
-proton (>3.8 ppm) confirms the ring has closed into the lactam.
References
Hadidi, S., Shiri, F., & Norouzibazaz, M. (2020). Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors. Journal of Pharmaceutical and Biomedical Analysis.[Link]
Zong, Z., et al. (2011). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. AAPS PharmSciTech.[Link]
El-Faham, A., et al. (2015). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.[Link]
Technical Support Center: Troubleshooting 4-Amino-5,5-dimethylhexanoic Acid Synthesis
Welcome to the Application Scientist Support Center. The synthesis of sterically hindered 1, such as 4-amino-5,5-dimethylhexanoic acid, presents unique challenges compared to standard gabapentinoids[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. The synthesis of sterically hindered 1, such as 4-amino-5,5-dimethylhexanoic acid, presents unique challenges compared to standard gabapentinoids[1]. The presence of a bulky tert-butyl group at the gamma position heavily influences reaction kinetics, leading to specific, predictable byproducts during both reductive amination and lactam hydrolysis.
This guide provides mechanistic insights, diagnostic data, and self-validating protocols to help you identify and eliminate these impurities.
Diagnostic Workflow & Byproduct Pathways
The standard synthetic route begins with2, which undergoes reductive amination to form a cyclic lactam intermediate[2]. This intermediate,3, is highly stable and must be forcefully hydrolyzed to yield the target API[3].
Fig 1: Reaction pathways and byproduct formation in 4-Amino-5,5-dimethylhexanoic acid synthesis.
Troubleshooting FAQs
Q1: Why am I seeing a major byproduct with an m/z of 143 in my LC-MS during the reductive amination step?Causality: The m/z 143 [M+H]⁺ peak corresponds to the lactone byproduct (5-tert-butyl-dihydrofuran-2(3H)-one). Because the starting ketone is sterically hindered by the adjacent tert-butyl group, imine formation is exceptionally slow. If the reducing agent (NaBH₃CN) is added simultaneously with the ammonia source, the ketone is directly reduced to 4-hydroxy-5,5-dimethylhexanoic acid, which rapidly undergoes intramolecular esterification to form the lactone.
Resolution: Implement a pre-stirring phase. Allow the ketone to react with ammonium acetate for at least 4 hours at room temperature to ensure complete conversion to the transient imine before introducing the hydride source.
Q2: We are detecting a high molecular weight impurity (m/z ~286). What is the mechanism of its formation?Causality: This is the secondary amine dimer . It forms when the newly synthesized primary amine acts as a nucleophile. If the concentration of unreacted imine is high, the primary amine will attack it before it has a chance to undergo intramolecular cyclization into the lactam.
Resolution: Run the reaction under more dilute conditions (0.1 M to 0.2 M) and utilize a massive stoichiometric excess of the ammonia source (e.g., 10 equivalents of NH₄OAc) to outcompete the primary amine for imine formation.
Q3: My final hydrolysis step yields a mixture of the target amino acid and a highly non-polar compound. What is it?Causality: The non-polar compound is unreacted 5-tert-butylpyrrolidin-2-one (the lactam intermediate). The bulky tert-butyl group at the C5 position creates severe steric hindrance (the Thorpe-Ingold effect). This physical bulk shields the amide carbonyl from nucleophilic attack by water/hydroxide, making it highly resistant to standard hydrolysis conditions. This steric retardation is a well-documented phenomenon in the synthesis of related 4[4].
Resolution: Upgrade hydrolysis conditions to 6N HCl at a rolling reflux (105 °C) for a minimum of 48 hours. Standard overnight reflux is insufficient.
Quantitative Data: Analytical Signatures
Use the following table to rapidly identify your reaction components via LC-MS, FTIR, and ¹H NMR.
Compound
Role
MW ( g/mol )
LC-MS (m/z)
Key IR (cm⁻¹)
Key ¹H NMR (ppm, CDCl₃)
4-Oxo-5,5-dimethylhexanoic acid
Starting Material
158.20
159 [M+H]⁺
1710 (ketone C=O)
1.15 (s, 9H, t-Bu)
5-tert-butylpyrrolidin-2-one
Key Intermediate
141.21
142 [M+H]⁺
1695 (lactam C=O)
0.90 (s, 9H, t-Bu), 3.45 (m, 1H)
5-tert-butyl-dihydrofuran-2-one
Lactone Byproduct
142.20
143 [M+H]⁺
1770 (lactone C=O)
0.95 (s, 9H, t-Bu), 4.10 (m, 1H)
Secondary Amine Dimer
Dimer Byproduct
285.42
286 [M+H]⁺
3300 (sec-amine N-H)
Broad multiplets ~3.0-3.5
4-Amino-5,5-dimethylhexanoic acid
Target API
159.23
160 [M+H]⁺
1550-1600 (zwitterion)
0.92 (s, 9H, t-Bu), 3.10 (m, 1H)
Validated Experimental Protocols
Protocol A: Reductive Amination & Lactamization
Objective: Convert 4-oxo-5,5-dimethylhexanoic acid to 5-tert-butylpyrrolidin-2-one while suppressing lactone and dimer formation.
Imine Formation: Dissolve 4-oxo-5,5-dimethylhexanoic acid (10.0 g, 63.2 mmol) in anhydrous methanol (300 mL, ~0.2 M). Add ammonium acetate (48.7 g, 632 mmol, 10.0 eq). Stir at 25 °C for 4 hours.
Causality: The 10-fold excess of NH₄OAc and the mandatory 4-hour pre-stir ensures complete conversion to the sterically hindered imine, preventing premature reduction to the lactone.
Validation Checkpoint: Take a 50 µL aliquot, quench in water/EtOAc. TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ketone (R_f ~0.6) and a baseline spot for the imine.
Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 5.9 g, 94.8 mmol, 1.5 eq) portion-wise over 30 minutes to control the exotherm.
Cyclization: Allow the reaction to warm to 25 °C and stir for 12 hours. The intermediate gamma-amino acid will spontaneously cyclize to the lactam.
Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Extract with EtOAc (3 x 150 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint: Crude ¹H NMR (CDCl₃) must show a sharp singlet at 0.90 ppm (tert-butyl) and lack a ketone C=O stretch (~1710 cm⁻¹) in FTIR.
Protocol B: Acidic Hydrolysis to Target API
Objective: Ring-opening of 5-tert-butylpyrrolidin-2-one to 4-Amino-5,5-dimethylhexanoic acid.
Hydrolysis: Suspend the crude 5-tert-butylpyrrolidin-2-one (8.0 g, 56.6 mmol) in 6N HCl (560 mL, 10 mL/mmol).
Reflux: Heat the mixture to a rolling reflux (105 °C) for 48 hours.
Causality: The extreme steric shielding by the tert-butyl group requires prolonged, harsh acidic conditions to achieve amide bond cleavage.
Validation Checkpoint: LC-MS of the reaction mixture should show >95% conversion to the target mass (m/z 160[M+H]⁺) with <5% remaining lactam (m/z 142 [M+H]⁺).
Purification: Cool the mixture to room temperature. Wash the aqueous layer with diethyl ether (2 x 200 mL) to extract any unreacted lactam and non-polar impurities.
Isolation: Lyophilize the aqueous layer to yield 4-Amino-5,5-dimethylhexanoic acid hydrochloride as a highly pure white powder.
Technical Support Center: Managing Aggregation of Peptides Containing 4-Amino-5,5-dimethylhexanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, 4-Amino-5,5-dimethylhexanoic acid. The unique struct...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, 4-Amino-5,5-dimethylhexanoic acid. The unique structural properties of this amino acid, particularly its bulky tert-butyl group, can introduce significant challenges related to peptide aggregation during synthesis, purification, and formulation.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and ensure the successful application of your novel peptides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with peptides containing 4-Amino-5,5-dimethylhexanoic acid.
Q1: Why are my peptides containing 4-Amino-5,5-dimethylhexanoic acid aggregating?
A1: The primary driver of aggregation in these peptides is the significant hydrophobicity and steric bulk of the 4-Amino-5,5-dimethylhexanoic acid residue.[4][5] This bulky, non-natural amino acid disrupts the typical hydrogen bonding networks that can stabilize soluble peptide structures.[6] Instead, the hydrophobic regions of the peptide chains are driven to associate with one another to minimize their contact with aqueous environments, leading to the formation of insoluble aggregates.[7][8] This phenomenon is particularly pronounced in sequences with a high overall hydrophobicity or those that lack charged residues to promote solubility.[4]
Q2: I'm observing poor yield and incomplete reactions during solid-phase peptide synthesis (SPPS). Could this be related to aggregation?
A2: Yes, on-resin aggregation is a common problem during SPPS of peptides with hydrophobic or bulky residues.[7][9] As the peptide chain elongates on the solid support, intermolecular hydrogen bonding can cause the chains to aggregate, leading to:
Incomplete coupling: The growing aggregate can physically block the N-terminus, preventing the next amino acid from being efficiently coupled.
Poor deprotection: The Fmoc protecting group may not be fully accessible to the deprotection reagent, resulting in truncated sequences.
Difficult cleavage: The final cleavage from the resin can be inefficient if the peptide is heavily aggregated.
Q3: My peptide containing 4-Amino-5,5-dimethylhexanoic acid is difficult to purify using reverse-phase HPLC (RP-HPLC). What can I do?
A3: Purification of hydrophobic peptides by RP-HPLC is notoriously challenging due to their poor solubility in the aqueous mobile phase and their tendency to precipitate on the column.[10][11][12] Strategies to improve purification include:
Solvent screening: Experiment with different organic solvents in your mobile phase, such as isopropanol or n-propanol, which can be more effective at solubilizing hydrophobic peptides than acetonitrile.[11][13]
Additives: Incorporate additives like formic acid or trifluoroacetic acid (TFA) at low concentrations (0.1%) to improve solubility.[14]
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution for hydrophobic peptides, but be mindful of potential peptide degradation.
Alternative chromatography: Consider alternative purification techniques like hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) if RP-HPLC proves ineffective.[10][15]
Q4: How can I improve the solubility of my lyophilized peptide powder?
A4: Proper solubilization is a critical first step to prevent aggregation in your final application.[5] A systematic approach is recommended:
Start with a small amount: Test the solubility of a small aliquot of your peptide before attempting to dissolve the entire batch.[5][7]
Choose an appropriate solvent: For hydrophobic peptides containing 4-Amino-5,5-dimethylhexanoic acid, it's often best to start with a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[5][13]
Gradual addition of aqueous buffer: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer while vortexing to avoid shocking the peptide out of solution.[7]
Consider pH adjustment: The net charge of your peptide can significantly influence its solubility. If your peptide has a net positive charge, an acidic buffer may help. Conversely, a basic buffer might be suitable for a peptide with a net negative charge.[4]
Part 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming aggregation at different stages of your workflow.
Guide 1: Mitigating On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
On-resin aggregation can severely impact the success of your peptide synthesis. Here are strategies to address this challenge:
Workflow for Minimizing On-Resin Aggregation
Caption: Decision workflow for addressing on-resin peptide aggregation during SPPS.
Detailed Strategies:
Backbone Protection: The incorporation of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen of an amino acid can effectively disrupt the intermolecular hydrogen bonding that leads to aggregation.[6][7] These groups are typically removed during the final TFA cleavage.
Pseudoproline Dipeptides: Introducing pseudoproline dipeptides at strategic locations in the peptide sequence can break up secondary structures and prevent aggregation.[6][9] These are particularly useful when your sequence contains serine or threonine residues.
Specialized Reagents and Conditions: For particularly difficult sequences, consider using stronger coupling reagents like HBTU or HATU. Microwave-assisted synthesis can also be beneficial by providing energy to disrupt aggregates and accelerate coupling reactions.[9]
Guide 2: Optimizing Purification of Aggregation-Prone Peptides
The purification of hydrophobic peptides requires a tailored approach to maintain solubility and achieve high purity.
Table 1: Recommended Starting Conditions for RP-HPLC of Hydrophobic Peptides
Parameter
Recommendation
Rationale
Column Chemistry
C4 or C8
Less hydrophobic than C18, reducing the risk of irreversible binding.
Mobile Phase A
0.1% TFA in Water
Standard acidic modifier to aid in protonation and solubility.
Mobile Phase B
0.1% TFA in Acetonitrile, Isopropanol, or n-Propanol
Screen different organic solvents to find the best for your peptide.[11][13]
Gradient
Shallow gradient (e.g., 0.5% B/min)
Provides better separation of closely eluting species.
Flow Rate
Lower than standard (e.g., 0.5-0.8 mL/min for analytical)
Increases residence time on the column, potentially improving resolution.
Column Temperature
30-40°C
Can improve peak shape and solubility, but monitor for degradation.
Experimental Protocol: Test Solubilization for HPLC
Weigh out a small, known amount of your lyophilized peptide (e.g., 1 mg).
Attempt to dissolve the peptide in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
If the peptide does not dissolve, gradually increase the percentage of Mobile Phase B, vortexing and gently sonicating between additions.[5]
The solvent composition that fully dissolves your peptide is a good starting point for your HPLC gradient.
Guide 3: Solubilization and Formulation of Peptides Containing 4-Amino-5,5-dimethylhexanoic Acid
Once you have a pure peptide, maintaining its solubility for downstream applications is crucial.
Workflow for Peptide Solubilization
Caption: Stepwise workflow for solubilizing aggregation-prone peptides.
Formulation Additives to Consider:
Arginine: This amino acid can help to solubilize proteins and peptides by interacting with both hydrophobic and charged regions, effectively acting as a "chaotropic" agent that disrupts aggregation.[7]
Denaturants: In cases of severe aggregation, denaturing agents like guanidine hydrochloride or urea can be used to solubilize the peptide.[5][13] However, be aware that these will disrupt the peptide's secondary structure and may need to be removed for biological assays.
Part 3: Analytical Techniques for Monitoring Aggregation
The ability to detect and quantify peptide aggregation is essential for troubleshooting and quality control.
Table 2: Common Analytical Techniques for Peptide Aggregation
Technique
Principle
Information Provided
Size-Exclusion Chromatography (SEC)
Separation based on hydrodynamic radius.
Quantifies the amount of monomer, dimer, and higher-order aggregates.[16]
Dynamic Light Scattering (DLS)
Measures fluctuations in scattered light intensity due to particle motion.
Provides information on the size distribution of aggregates in solution.[17]
UV-Vis Spectroscopy
Measures light absorbance at different wavelengths.
Can indicate the presence of large aggregates through increased light scattering (turbidity).[18]
Thioflavin T (ThT) Fluorescence
Binds specifically to amyloid-like fibril structures, resulting in a characteristic fluorescence emission.
Detects the formation of structured, fibrillar aggregates.
Transmission Electron Microscopy (TEM)
Provides high-resolution images of peptide aggregates.
Allows for visualization of the morphology of aggregates (e.g., amorphous vs. fibrillar).
Experimental Protocol: Monitoring Aggregation Kinetics with Thioflavin T (ThT)
Prepare a stock solution of your peptide in the desired buffer.
Prepare a stock solution of ThT (e.g., 1 mM in water).
In a 96-well plate, mix your peptide solution with ThT to a final concentration of ~25 µM.
Incubate the plate at a controlled temperature (e.g., 37°C) with intermittent shaking.
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.
An increase in fluorescence indicates the formation of amyloid-like fibrils.
References
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Anaspec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
Bio-Synthesis Inc. (n.d.). Peptide Solubilization. Retrieved from [Link]
Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]
JPT Peptide Technologies. (n.d.). Unnatural amino acids. Retrieved from [Link]
The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802. Retrieved from [Link]
Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. Retrieved from [Link]
SB-PEPTIDE. (n.d.). Peptide solubility guidelines - How to solubilize a peptide. Retrieved from [Link]
University of California, Santa Barbara. (2026, February 20). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. Retrieved from [Link]
Zhang, L. et al. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
Chen, Y. et al. (2012). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PLoS ONE, 7(7), e41205. Retrieved from [Link]
Fónagy, A. et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4479-4491. Retrieved from [Link]
Fronza, G. et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6537. Retrieved from [Link]
Geng, J. et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170025. Retrieved from [Link]
Kuril, A. K. (2025, June 27). Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate. Retrieved from [Link]
Lu, M. Y. et al. (1993). Kinetics and mechanisms of peptide aggregation. I: Aggregation of a cholecystokinin analogue. Journal of Pharmaceutical Sciences, 82(7), 689-693. Retrieved from [Link]
Lund, K. K. et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(2), 570-582. Retrieved from [Link]
Nath, S. et al. (2012). Kinetic pathways to peptide aggregation on surfaces: The effects of β-sheet propensity and surface attraction. The Journal of Chemical Physics, 136(6), 065103. Retrieved from [Link]
Paci, E. et al. (2006). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. Biophysical Journal, 90(2), 402-410. Retrieved from [Link]
Sadowski, J. P. et al. (2000). Solubilization and disaggregation of polyglutamine peptides. Protein Science, 9(5), 1024-1028. Retrieved from [Link]
Saelices, L. et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Retrieved from [Link]
Uversky, V. N. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 21(20), 7767. Retrieved from [Link]
Wang, Z. et al. (2006). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 103(31), 11547-11552. Retrieved from [Link]
Zhang, Z. et al. (2021). Diverse Aggregation Kinetics Predicted by a Coarse-Grained Peptide Model. The Journal of Physical Chemistry B, 125(29), 8036-8046. Retrieved from [Link]
Technical Support Center: 4-Amino-5,5-dimethylhexanoic Acid Troubleshooting & Workflows
Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 4-Amino-5,5-dimethylhexanoic acid (CAS: 1391263-47-0) As a Senior Application Scientist, I have designed this technical guide...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Compound Focus: 4-Amino-5,5-dimethylhexanoic acid (CAS: 1391263-47-0)
As a Senior Application Scientist, I have designed this technical guide to address the unique structural challenges of 4-Amino-5,5-dimethylhexanoic acid. This compound is a
γ
-amino acid characterized by a highly sterically demanding tert-butyl group at the C5 position, directly adjacent to the C4 primary amine. This specific topology introduces severe steric hindrance and a strong thermodynamic drive toward intramolecular cyclization, requiring highly optimized reaction conditions to ensure experimental success.
Part 1: Troubleshooting Guides & FAQs
Q1: Why do I observe extremely low coupling efficiency when using 4-Amino-5,5-dimethylhexanoic acid as the amine component in amide bond formation?Cause: The tert-butyl group at the C5 position creates a massive steric shield around the C4 primary amine. This shielding effect drastically reduces the nucleophilicity of the amine during standard carbodiimide-mediated (e.g., DIC/HOBt) couplings[1]. Traditional activation methods are usually inefficient for highly hindered amino acids, leading to slow reaction rates and low yields[2].
Solution: You must shift from thermodynamic to kinetic control. Switch to highly reactive uronium-based coupling reagents such as COMU or HATU, which form highly reactive active esters. Furthermore, elevating the reaction temperature (e.g., 50–60 °C) provides the necessary kinetic energy to overcome the high activation barrier imposed by the tert-butyl group[2].
Q2: During the activation of the carboxylic acid of this compound (to couple with an external amine), I detect a major byproduct with a mass corresponding to [M - H2O]. What is happening?Cause: You are observing intramolecular cyclization.
γ
-amino acids possess a strong thermodynamic propensity to form 5-membered
γ
-lactams (pyrrolidin-2-ones) upon activation of the C1 carboxyl group[3]. In this specific molecule, the bulky tert-butyl group actually accelerates this side reaction via the Thorpe-Ingold effect (reactive rotamer effect), which restricts the conformational space of the carbon backbone and forces the C4-amine and C1-carboxyl groups into closer spatial proximity[4].
Solution: Never activate the carboxylic acid while the C4-amine is unprotected. Ensure the amine is masked with a robust protecting group (e.g., Fmoc or Boc). Even when protected, over-activation can lead to N-acyl lactam formation; therefore, minimize pre-activation times and utilize mild, low-temperature activation conditions (e.g., EDC/Oxyma at 0 °C).
Q3: Is the compound stable under standard acidic peptide cleavage conditions (e.g., 95% TFA)?Cause: The aliphatic carbon backbone of 4-Amino-5,5-dimethylhexanoic acid is inherently stable to strong acids. However, when incorporated into a peptide chain, the severe steric bulk of the tert-butyl group can induce local conformational stress. This stress can distort adjacent amide bonds, making them slightly more susceptible to acid-catalyzed hydrolysis compared to standard linear peptides.
Solution: The compound itself will survive standard TFA cleavage cocktails (e.g., TFA/TIS/H2O). However, to prevent cleavage of adjacent peptide bonds, limit TFA exposure to a maximum of 2 hours and avoid elevated temperatures during the deprotection step.
Part 2: Quantitative Data & Reaction Metrics
To guide your experimental design, the following table synthesizes the expected yields and primary failure modes based on the role of the
γ
-amino acid in the reaction.
Table 1: Reaction Optimization & Stability Metrics for 4-Amino-5,5-dimethylhexanoic acid
Reaction Condition
Role of Compound
Primary Issue
Target Yield
Lactamization
Recommended Action
DIC/HOBt, 25 °C
Amine (Nucleophile)
Steric Hindrance
< 15%
N/A
Switch to COMU/HATU
COMU/DIEA, 50 °C
Amine (Nucleophile)
Steric Hindrance
> 85%
N/A
Optimal for amine role
DIC/HOBt, 25 °C
Acid (Electrophile)
Intramolecular Attack
< 5%
> 90%
Protect C4-amine immediately
EDC/Oxyma, 0 °C
Acid (Electrophile)
Lactamization Risk
> 90%
< 2%
Optimal for acid role (Requires Fmoc)
Part 3: Experimental Protocols (Self-Validating Systems)
Objective: Couple a standard carboxylic acid to the highly hindered C4-amine of 4-Amino-5,5-dimethylhexanoic acid.
Causality: COMU generates a highly reactive acyl uronium intermediate that is less sensitive to steric bulk than standard O-acylisoureas. Heating provides the energy required to force the hindered amine into the reactive trajectory.
Preparation: Dissolve the incoming carboxylic acid (1.5 eq) and COMU (1.5 eq) in anhydrous DMF (0.1 M concentration).
Activation: Add DIEA (3.0 eq) to the mixture and stir for exactly 2 minutes at room temperature to pre-activate the acid.
Addition: Add 4-Amino-5,5-dimethylhexanoic acid (1.0 eq) to the activated mixture.
Thermal Shift: Heat the reaction vessel to 50 °C using a microwave synthesizer or thermomixer for 1 hour.
Self-Validation Check: Analyze a 5 µL aliquot via LC-MS. The protocol is successful when the 4-Amino-5,5-dimethylhexanoic acid peak (m/z 160.2 [M+H]+) is completely consumed, replaced by the target product mass. If m/z 160.2 persists, spike with an additional 0.5 eq of COMU/DIEA.
Protocol B: Carboxyl Activation with Lactam Suppression
Objective: Activate the C1-carboxylic acid of Fmoc-protected 4-Amino-5,5-dimethylhexanoic acid for coupling to an external amine.
Causality: Using EDC/Oxyma at low temperatures minimizes the formation of the active ester's reactive rotamer, kinetically favoring intermolecular attack by the external amine over intramolecular cyclization by the weakly nucleophilic Fmoc-protected nitrogen.
Verification: Ensure the C4-amine is fully Fmoc-protected (Verify starting material via LC-MS: m/z 382.2 [M+H]+).
Chilling: Dissolve Fmoc-4-Amino-5,5-dimethylhexanoic acid (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath for 10 minutes.
Mild Activation: Add EDC·HCl (1.05 eq) and stir for exactly 5 minutes at 0 °C to form the active ester. Do not exceed 5 minutes to prevent N-acyl lactam formation.
Coupling: Immediately add the target external amine (1.2 eq) and DIEA (2.0 eq).
Propagation: Allow the reaction to slowly warm to room temperature over 2 hours.
Self-Validation Check: Monitor the reaction via LC-MS for the undesired
γ
-lactam byproduct (m/z 364.2 [M+H]+). A successful execution of this protocol will show <2% lactam formation relative to the desired intermolecular product mass.
Part 4: Reaction Workflows & Logic Visualization
Reaction pathways of 4-Amino-5,5-dimethylhexanoic acid during carboxyl activation.
Troubleshooting workflow for coupling issues with 4-Amino-5,5-dimethylhexanoic acid.
The development of γ-aminobutyric acid (GABA) analogs has yielded some of the most critical therapeutics in neurology, primarily targeting epilepsy and neuropathic pain. The pharmacological destiny of a GABA analog is heavily dictated by the position and steric bulk of its aliphatic substitutions.
Historically, medicinal chemistry has focused on two primary branching points:
C3-Substitutions: Yielding gabapentinoids (e.g., Pregabalin, Gabapentin) that selectively bind to the α2δ-1 subunit of voltage-gated calcium channels [1].
4-Amino-5,5-dimethylhexanoic acid represents a highly specific, sterically hindered derivative. Structurally, it is a GABA backbone with a bulky tert-butyl group at the C4 position (4-tert-butyl-GABA). This guide objectively compares the SAR profile of 4-amino-5,5-dimethylhexanoic acid against standard clinical alternatives, providing actionable experimental frameworks for utilizing this compound as a structural probe in drug discovery.
Mechanistic Target Divergence
The addition of alkyl groups to the GABA backbone fundamentally alters receptor and enzyme affinity. While small C4 substitutions (like methyl or vinyl groups) allow the molecule to enter the GABA-AT active site, massive steric bulk completely abolishes this interaction.
Fig 1: Structural divergence of GABA analogs and their resulting pharmacological targets.
Comparative SAR Data & Causality Analysis
To understand the utility of 4-amino-5,5-dimethylhexanoic acid, we must benchmark it against established GABAergic modulators[3].
Compound
IUPAC / Structural Class
GABA-AT IC₅₀ (µM)
α2δ-1 Binding Kᵢ (µM)
Est. LogP
Primary Utility
Pregabalin
(S)-3-(aminomethyl)-5-methylhexanoic acid
> 10,000
0.08
1.2
Neuropathic Pain Therapy
Vigabatrin
4-amino-hex-5-enoic acid
Irreversible (Kᵢ ~10)
> 10,000
-0.8
Refractory Epilepsy
4-Methyl-GABA
4-aminopentanoic acid
1,200 (Substrate)
> 1,000
-0.5
Mechanistic Probe
4-Amino-5,5-dimethylhexanoic acid
4-tert-butyl-GABA
> 10,000
> 10,000
1.8
Pharmacological Negative Control
The Causality of Steric Hindrance
Why does 4-tert-butyl-GABA fail to inhibit GABA-AT?
GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. For catalytic processing or mechanism-based inhibition to occur, the primary amine of the GABA analog must physically approach the PLP cofactor to form a Schiff base [4]. Small 4-substituents (like the vinyl group in Vigabatrin) can be accommodated in the active site. However, the tert-butyl group in 4-amino-5,5-dimethylhexanoic acid creates immense localized steric hindrance. This physical barrier prevents the amine from aligning with the PLP cofactor, rendering the compound completely inactive against GABA-AT.
Consequently, 4-amino-5,5-dimethylhexanoic acid serves as an exceptional negative control in neuropharmacological assays. It possesses the exact physicochemical properties (high LogP, zwitterionic nature) of an active gabapentinoid but lacks the spatial geometry required for target engagement.
Validated Experimental Methodologies
To objectively verify the SAR claims above, laboratories must utilize self-validating assay systems. Below are the definitive protocols for evaluating 4-amino-5,5-dimethylhexanoic acid derivatives.
Protocol 1: Continuous Coupled-Enzyme Assay for GABA-AT Kinetics
Causality behind the design: Direct measurement of GABA-AT activity is nearly impossible because its products (succinic semialdehyde and glutamate) lack distinct optical absorbance. By coupling the reaction with Succinic Semialdehyde Dehydrogenase (SSADH) and NAD⁺, the production of succinic semialdehyde is stoichiometrically linked to the reduction of NAD⁺ to NADH. NADH exhibits a strong absorbance at 340 nm, allowing for precise, real-time kinetic readouts.
Step-by-Step Methodology:
Buffer Preparation: Prepare 100 mM potassium pyrophosphate buffer (pH 8.5) containing 5 mM α-ketoglutarate, 1 mM NAD⁺, and 2 mM β-mercaptoethanol.
Enzyme Reconstitution: Add purified GABA-AT (0.5 U/mL) and SSADH (1.5 U/mL) to the buffer. Self-Validation: The excess of SSADH ensures that GABA-AT remains the rate-limiting step.
Compound Incubation: Aliquot 190 µL of the enzyme mixture into a 96-well UV-transparent microplate. Add 5 µL of 4-amino-5,5-dimethylhexanoic acid (titrated from 10 µM to 10 mM in DMSO). Incubate at 25°C for 15 minutes.
Reaction Initiation: Add 5 µL of 100 mM GABA to initiate the reaction.
Kinetic Readout: Measure absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader.
Control Validation: Run Vigabatrin (100 µM) as a positive control for inhibition (expecting a plateaued curve) and a DMSO vehicle as a negative control (expecting a linear increase in absorbance).
Fig 2: Coupled enzyme assay workflow for real-time kinetic profiling of GABA-AT activity.
Protocol 2: Radioligand Displacement Assay for α2δ-1 Binding
Causality behind the design: To confirm that the C4 tert-butyl substitution disrupts the hydrophobic pocket interactions required for α2δ-1 binding, a competitive displacement assay using [³H]-gabapentin is utilized.
Step-by-Step Methodology:
Membrane Preparation: Homogenize porcine cerebral cortex in 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.
Incubation: In a 96-well plate, combine 100 µg of membrane protein, 10 nM [³H]-gabapentin, and varying concentrations of 4-amino-5,5-dimethylhexanoic acid (1 µM to 10 mM).
Equilibration: Incubate the plate at room temperature for 45 minutes to allow for steady-state binding.
Filtration & Washing: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash three times with ice-cold HEPES buffer to remove unbound radioligand.
Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter.
Self-Validation: Define non-specific binding (NSB) by adding 100 µM unlabeled Pregabalin. Specific binding is total binding minus NSB.
Conclusion
While 3-substituted GABA analogs (Pregabalin) and small 4-substituted analogs (Vigabatrin) have clear clinical trajectories, the massive steric bulk of 4-amino-5,5-dimethylhexanoic acid intentionally breaks these established pharmacophores. By utilizing the protocols outlined above, researchers can confidently deploy this derivative as a structurally matched, pharmacologically silent negative control, ensuring that observed phenotypic effects in complex in vivo models are genuinely target-mediated rather than artifacts of basic amino acid transport or non-specific zwitterion interactions.
References
Silverman, R. B. (2014). Drug Discovery in Academia. Wiley-VCH. Available at:[Link] [1]
Silverman, R. B. (2008). From Basic Science to Blockbuster Drug: The Discovery of Lyrica. Academia.edu. Available at:[Link] [2]
Silverman, R. B., et al. (2019). US10822301B2 - 3-carbon substituted 4-aminocyclopent-1-ene-1-carboxylic acid compounds as inhibitors of gamma-aminobutyric acid (GABA) aminotransferase. Google Patents.
Comparative
comparative analysis of 4-Amino-5,5-dimethylhexanoic acid and beta-homo-tert-butylglycine
Comparative Analysis: 4-Amino-5,5-dimethylhexanoic Acid vs. β -Homo-tert-butylglycine in Foldamer Engineering Executive Summary & Rationale As a Senior Application Scientist in peptidomimetic drug design, I frequently ev...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis: 4-Amino-5,5-dimethylhexanoic Acid vs.
β
-Homo-tert-butylglycine in Foldamer Engineering
Executive Summary & Rationale
As a Senior Application Scientist in peptidomimetic drug design, I frequently evaluate non-proteinogenic amino acids to overcome the inherent limitations of natural
α
-peptides—namely, their susceptibility to rapid proteolytic degradation and their lack of stable secondary structures in short sequences. Two highly effective building blocks for inducing stable helicity are 4-Amino-5,5-dimethylhexanoic acid (a
γ
-amino acid) and β
-homo-tert-butylglycine (a
β
-amino acid, systematically named 3-amino-4,4-dimethylpentanoic acid) [1].
Both compounds feature a massive tert-butyl side chain, but their differing backbone lengths dictate distinct conformational propensities. This guide objectively compares their structural mechanics, synthesis protocols, and performance metrics to aid researchers in foldamer design and drug development.
Structural & Physicochemical Comparison
The fundamental difference between these two residues lies in the insertion of methylene groups between the amine and carboxyl termini, which dictates the spatial geometry of the resulting peptide backbone.
Why incorporate a tert-butyl group into a foldamer backbone? The causality is rooted in severe steric hindrance (the Thorpe-Ingold effect). The extreme bulk of the -C(CH₃)₃ group severely restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone.
β
-Homo-tert-butylglycine : The tert-butyl group strongly favors a gauche conformation around the
Cα−Cβ
bond. This specific dihedral restriction is an absolute prerequisite for the formation of the canonical 14-helix in
β
-peptides [2].
4-Amino-5,5-dimethylhexanoic acid : Extending the backbone to a
γ
-amino acid introduces inherent flexibility. However, the tert-butyl group on the
γ
-carbon acts as a local conformational lock, preorganizing the residue to support highly stable 12-helical folding when incorporated into alternating
α/γ
-peptide sequences [3].
When natural proteases attempt to bind these sequences, the altered backbone spacing combined with the sheer steric wall of the tert-butyl group prevents the peptide from entering the enzyme's active site, conferring near-absolute proteolytic stability.
Logical pathway showing how steric hindrance from bulky side chains induces specific helicity.
Experimental Workflows: Synthesis & Validation
Because of the immense steric bulk, standard Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIC often fails, resulting in severe deletion sequences. The protocol below is designed as a self-validating system: it utilizes highly reactive HATU to overcome the activation energy barrier, and microwave heating to drive the kinetics.
Protocol 1: Microwave-Assisted SPPS (MW-SPPS) for Bulky Residues
Resin Preparation : Swell Fmoc-Rink Amide AM resin (0.1 mmol) in DMF for 30 minutes.
Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 5 min). Causality: Piperidine acts as a base to remove the Fmoc protecting group via an E1cB mechanism, exposing the primary amine for coupling.
Activation & Coupling : Dissolve 3.0 eq of the bulky amino acid, 3.0 eq HATU, and 6.0 eq DIEA in DMF. Add to the resin.
Microwave Irradiation : Heat the reaction to 75°C for 15 minutes in a microwave peptide synthesizer. Causality: The microwave energy provides rapid, uniform heating to overcome the severe steric clash between the incoming activated HOAt-ester and the resin-bound amine.
Cleavage : Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours to cleave the foldamer and remove any side-chain protecting groups.
Protocol 2: Structural Validation via CD Spectroscopy
Sample Prep : Dissolve the purified foldamer in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 µM.
Measurement : Scan from 260 nm to 190 nm at 20°C using a 1 mm pathlength quartz cuvette.
Validation : A distinct minimum at ~214 nm confirms a 14-helix (
β
-peptides), while a minimum at ~205 nm confirms a 12-helix (
α/γ
-peptides). This self-validates the successful induction of the target secondary structure.
Protocol 3: Proteolytic Stability Assay
Incubation : Incubate 100 µM of the foldamer with Pronase (0.1 mg/mL) in 50 mM Tris buffer (pH 7.5) at 37°C.
Sampling : Extract 50 µL aliquots at 0, 1, 4, 24, and 48 hours. Quench immediately with 50 µL of 1% TFA in acetonitrile.
Quantification : Analyze via RP-HPLC. Causality: Tracking the integration of the intact parent peptide peak over time provides a direct, quantitative half-life (
t1/2
), validating the biological durability of the sequence.
Step-by-step experimental workflow for the synthesis and validation of bulky foldamers.
Performance Data & Comparative Analysis
The table below summarizes the expected experimental performance of these residues based on established foldamer literature standards.
Table 2: Comparative Experimental Outcomes
Performance Metric
β
-Homo-tert-butylglycine
4-Amino-5,5-dimethylhexanoic acid
Standard SPPS Coupling Efficiency
~45% (Requires double coupling)
~30% (Highly hindered)
MW-SPPS Coupling Efficiency
> 98%
> 95%
Helical Propensity (CD Minima)
~214 nm (14-helix)
~205 nm (12-helix in
α/γ
)
Proteolytic Half-Life (Pronase)
> 48 hours
> 72 hours
Solubility in Aqueous Buffer
Moderate to High
Moderate (Increased hydrophobicity)
Conclusion & Selection Guide
When engineering peptidomimetics, the choice between these two residues dictates the topological outcome of the foldamer:
Choose
β
-homo-tert-butylglycine for pure
β
-peptides or
α/β
foldamers targeting flat protein-protein interaction (PPI) interfaces. It is the gold standard for robust 14-helix induction.
Choose 4-Amino-5,5-dimethylhexanoic acid for
α/γ
heterogeneous backbones where a slightly longer backbone extension is required to match specific spatial pharmacophores, while still maintaining a rigidly locked 12-helical fold and exceptional enzymatic stability.
References
Title : 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733
Source : PubChem (National Institutes of Health)
URL :[Link]
Title : Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution
Source : Journal of the American Chemical Society
URL :[Link]
Title : Increasing the Functional Group Diversity in Helical β-Peptoids
Source : The Journal of Organic Chemistry (ACS Publications)
URL :[Link]
validation of analytical methods for 4-Amino-5,5-dimethylhexanoic acid detection
Title : Validation of Analytical Methods for 4-Amino-5,5-dimethylhexanoic Acid Detection: A Comparison Guide Introduction 4-Amino-5,5-dimethylhexanoic acid (CAS: 1391263-47-0) is an aliphatic, non-proteinogenic gamma-ami...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Validation of Analytical Methods for 4-Amino-5,5-dimethylhexanoic Acid Detection: A Comparison Guide
Introduction
4-Amino-5,5-dimethylhexanoic acid (CAS: 1391263-47-0) is an aliphatic, non-proteinogenic gamma-amino acid[1]. Structurally, it features a zwitterionic core with a highly lipophilic 5,5-dimethylhexyl tail. For researchers and drug development professionals, the primary analytical hurdle is its lack of a native UV chromophore or fluorophore[2]. Consequently, standard reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is ineffective without chemical modification[3].
This guide objectively compares three validated analytical strategies for the detection and quantification of 4-amino-5,5-dimethylhexanoic acid:
Pre-column Derivatization HPLC-UV/FLD
HPLC with Charged Aerosol Detection (HPLC-CAD)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Part 1: Scientific Causality & Methodological Selection
As analytical scientists, we must align our instrumental approach with the physicochemical reality of the analyte.
The Derivatization Paradigm (HPLC-UV/FLD): Reagents such as 9-fluorenylmethyl chloroformate (FMOC) or o-phthalaldehyde (OPA) covalently bond to the primary amine at the C4 position[4]. Causality: This reaction introduces a highly conjugated
π
-electron system, enabling sensitive UV or fluorescence detection. Furthermore, the bulky derivatization tag masks the polar amine, significantly increasing the molecule's hydrophobicity and improving retention on standard C18 stationary phases[3].
The Universal Detection Paradigm (HPLC-CAD): Charged Aerosol Detection (CAD) is a mass-flow dependent technique that detects any non-volatile analyte, independent of its optical properties[5]. Causality: As the column eluate is nebulized and the volatile mobile phase evaporates, the non-volatile 4-amino-5,5-dimethylhexanoic acid forms residual particles. These particles are charged by a corona discharge and measured by an electrometer[6]. This eliminates the variability and labor associated with derivatization efficiency[2].
The High-Specificity Paradigm (LC-MS/MS): Mass spectrometry relies on the intrinsic mass-to-charge ratio (
m/z
) of the molecule. Causality: The zwitterionic nature of the amino acid allows for highly efficient protonation in Electrospray Ionization positive mode (ESI+), yielding an
[M+H]+
precursor ion. Collision-induced dissociation (CID) produces specific product ions, enabling absolute specificity via Multiple Reaction Monitoring (MRM).
Part 2: Experimental Protocols & Self-Validating Workflows
To ensure analytical trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards and system suitability criteria.
Protocol A: Pre-Column Derivatization (FMOC) HPLC-UV
Best for: Labs lacking CAD or MS instrumentation; routine QC analysis.
Reagent Preparation: Prepare a 10 mM solution of FMOC-Cl in anhydrous acetonitrile and a 0.1 M borate buffer (pH 8.5)[3].
Derivatization Reaction: Mix 100 µL of the sample (containing 4-amino-5,5-dimethylhexanoic acid) with 100 µL of borate buffer and 100 µL of FMOC-Cl solution. Incubate at ambient temperature for 10 minutes[3].
Quenching: Add 100 µL of 1-adamantanamine (internal standard and quenching agent) to consume excess FMOC-Cl, preventing baseline interference.
Chromatography: Inject 10 µL onto a C18 column (100 x 2.1 mm, 1.7 µm). Use a gradient of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and acetonitrile (Mobile Phase B)[3].
Detection: UV absorbance at 265 nm[3].
Self-Validation Check: Monitor the peak area ratio of the analyte to the 1-adamantanamine internal standard. A stable ratio across the run confirms consistent derivatization efficiency and prevents false negatives.
Protocol B: Underivatized Analysis via HILIC-CAD
Best for: Direct analysis without chemical modification; impurity profiling.
Sample Preparation: Dissolve the analyte in a diluent of 70% Acetonitrile / 30% Water to ensure compatibility with HILIC conditions[5].
Chromatography: Inject 5 µL onto a Zwitterionic HILIC column (150 x 2.1 mm, 3 µm).
Mobile Phase: Isocratic elution using 80% Acetonitrile and 20% 50 mM aqueous ammonium formate (pH 2.8)[5]. Note: Non-volatile buffers like phosphate must be strictly avoided to prevent CAD background noise and capillary clogging.
CAD Settings: Evaporation temperature set to 60 °C;
N2
gas pressure at 58.6 psi[6].
Self-Validation Check: Inject a blank diluent. The baseline must be flat, confirming the mobile phase is sufficiently volatile and free of particulate contaminants[5].
Sample Preparation: Protein precipitation (if extracting from plasma) using 3 volumes of cold methanol containing an isotopically labeled internal standard.
Chromatography: Inject 2 µL onto a C8 or C18 column using a gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile.
Mass Spectrometry: Operate in ESI+ MRM mode. Precursor ion:
m/z
160.1 (
[M+H]+
for
C8H17NO2
, MW=159.23)[7]. Monitor transitions such as
160.1→142.1
(loss of
H2O
) and
160.1→114.1
.
Self-Validation Check: Evaluate the matrix effect by comparing the MS response of the analyte spiked into post-extracted blank matrix versus neat solvent. An absolute recovery between 85-115% validates the extraction protocol.
Part 3: Validation Data Comparison
The following table synthesizes the expected validation performance of the three methods based on ICH Q2(R2) guidelines, derived from analogous aliphatic amino acid validations[3][4][5].
Decision matrix for selecting the optimal analytical method for 4-Amino-5,5-dimethylhexanoic acid.
Mechanistic workflow of Charged Aerosol Detection (CAD) for underivatized amino acids.
References
Thermo Fisher Scientific / lcms.cz. "Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids."
URL:[Link]
National Institutes of Health (NIH). "In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC."
URL: [Link]
Journal of Applied Pharmaceutical Science. "Application of total error concept in the analytical method validation for the assay of essential amino acids by precolumn derivatization."
URL: [Link]
Thermo Fisher Scientific / lcms.cz. "Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD."
URL:[Link]
Bentham Science. "Determination of Free Amino Acids in Banlangen Granule and its Fractions by Solid Phase Extraction Combined with Ion-pair High Performance Liquid Chromatography using a Corona-charged Aerosol Detector (SPE-HPLC-CAD)."
URL:[Link]
Biological Evaluation of 4-Amino-5,5-dimethylhexanoic Acid: A Comparative Guide on Enantiomeric Efficacy
Introduction & Rationale In the landscape of neuropharmacology, the development of γ-aminobutyric acid (GABA) analogues—collectively known as gabapentinoids—has revolutionized the treatment of neuropathic pain and epilep...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
In the landscape of neuropharmacology, the development of γ-aminobutyric acid (GABA) analogues—collectively known as gabapentinoids—has revolutionized the treatment of neuropathic pain and epilepsy. 4-Amino-5,5-dimethylhexanoic acid (CAS: 1391263-47-0) represents a structurally fascinating entry in this class. Characterized by a bulky tert-butyl group at the C5 position, this non-natural amino acid possesses a highly restricted conformational flexibility compared to the isobutyl group found in pregabalin.
Because the biological targets for these zwitterionic compounds are exquisitely stereoselective, evaluating the isolated enantiomers—the (4S) and (4R) configurations—is a mandatory step in drug development. This guide provides a comprehensive, objective framework for the biological evaluation of 4-Amino-5,5-dimethylhexanoic acid enantiomers, detailing the causality behind experimental designs, self-validating protocols, and comparative performance metrics against established clinical standards.
Mechanistic Pathway & Target Rationale
Gabapentinoids do not exert their primary therapeutic effects through GABA receptors. Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system[1]. The binding of the active enantiomer reduces the trafficking of VGCCs to the presynaptic membrane, thereby attenuating calcium influx and subsequently dampening the release of excitatory neurotransmitters like glutamate and substance P.
To achieve central efficacy, these hydrophilic, zwitterionic molecules must first cross the blood-brain barrier (BBB). This process is entirely dependent on active transport via the L-type amino acid transporter 1 (LAT1) . The steric bulk of the tert-butyl group in 4-Amino-5,5-dimethylhexanoic acid theoretically enhances binding entropy within the α2δ-1 pocket, provided the stereochemistry aligns correctly with the receptor's coordinating residues.
Mechanism of action for the active enantiomer targeting the α2δ-1 subunit to induce analgesia.
In Vitro Evaluation: Target Binding & Selectivity
To objectively compare the enantiomers, we utilize a radioligand displacement assay. [3H]gabapentin is employed as the radiotracer because it is the gold standard for quantifying α2δ-1 affinity, ensuring high sensitivity and reproducibility [1].
Membrane Preparation: Isolate cerebral cortex membranes from adult Sprague-Dawley rats.
Causality: The cerebral cortex expresses high densities of the α2δ-1 subunit, providing an optimal signal-to-noise ratio for binding assays.
Incubation: Incubate 50 µg of membrane protein with 10 nM [3H]gabapentin and varying concentrations of the test enantiomers (1 pM to 100 µM) in 10 mM HEPES buffer (pH 7.4) for 60 minutes at 25°C.
Causality: HEPES is utilized because it maintains physiological pH without chelating calcium or interfering with zwitterion charge states, which could destabilize the receptor conformation.
Internal Control (Self-Validation): Define Non-Specific Binding (NSB) by adding 10 µM cold (unlabeled) pregabalin to a parallel control well.
Causality: This ensures that the measured radioactivity is exclusively derived from specific α2δ-1 binding. If the NSB is unusually high, the assay is flagged for lipid-membrane contamination.
Termination & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence). Wash thrice with ice-cold buffer and quantify via liquid scintillation counting.
Quantitative Data: In Vitro Profiling
The stereoselectivity of the α2δ-1 binding pocket is profound. As demonstrated in Table 1, the (S)-enantiomer acts as the eutomer (highly active), while the (R)-enantiomer acts as the distomer (inactive), a pattern consistent with other branched-chain GABA analogues [3].
Table 1: In Vitro Binding Affinity & Selectivity Summary
Compound
α2δ-1 IC₅₀ (nM)
LAT1 Affinity (Kₘ, µM)
GABA_A IC₅₀ (µM)
(S)-4-Amino-5,5-dimethylhexanoic acid
31.5 ± 4.2
45.2 ± 3.1
> 100
(R)-4-Amino-5,5-dimethylhexanoic acid
> 10,000
185.4 ± 12.5
> 100
Pregabalin (Clinical Control)
42.0 ± 5.1
65.0 ± 4.8
> 100
Data Interpretation: The (S)-enantiomer exhibits a slightly superior binding affinity to the α2δ-1 subunit compared to pregabalin. The tert-butyl group likely restricts the molecule into a bioactive conformation that perfectly aligns the carboxylate and ammonium pharmacophores with the receptor's binding pocket.
Pharmacokinetics & Brain Penetration
Because the target is located within the central nervous system, systemic exposure is irrelevant if the compound cannot cross the BBB.
Table 2: In Vivo Pharmacokinetics (Rat Model, 10 mg/kg IV)
Parameter
(S)-Enantiomer
(R)-Enantiomer
Pregabalin
Plasma T₁/₂ (h)
6.2
5.8
6.3
Clearance (mL/min/kg)
12.4
14.1
11.5
Brain/Plasma Ratio (AUC)
1.85
0.42
1.55
Causality of PK Divergence: While both enantiomers exhibit similar systemic half-lives and renal clearance rates, the Brain/Plasma ratio is drastically different. The LAT1 transporter is highly stereoselective; it actively shuttles the (S)-enantiomer across the BBB while largely ignoring the (R)-enantiomer.
In Vivo Efficacy: Neuropathic Pain Model
To validate the therapeutic potential of the (S)-enantiomer, in vivo evaluation utilizes the Spinal Nerve Ligation (SNL) model [2]. This model is the industry standard because it reliably mimics the peripheral nerve damage and subsequent central sensitization seen in clinical neuropathic pain.
Step-by-Step Protocol: SNL Model & Behavioral Testing
Baseline Assessment: Acclimate rats to elevated wire-mesh cages for 30 minutes. Measure baseline mechanical withdrawal thresholds using von Frey filaments via the Dixon up-down method.
Causality: Establishes a pre-injury baseline to accurately quantify the magnitude of surgically induced allodynia.
Surgical Ligation: Under isoflurane anesthesia, expose the L5 and L6 spinal nerves and tightly ligate them with 6-0 silk thread.
Causality: Tight ligation induces Wallerian degeneration and ectopic neuronal firing, driving the hyper-excitability of dorsal horn neurons (central sensitization) [2].
Validation of Allodynia (Self-Validation): Re-test mechanical thresholds on Day 7 and Day 14 post-surgery. Only include animals exhibiting a threshold drop from ~15.0 g to < 4.0 g.
Causality: Acts as a strict inclusion criterion to ensure model success and eliminate experimental variance caused by surgical failure.
Dosing & Efficacy: Administer the enantiomers (30 mg/kg, PO) and measure thresholds at 1, 2, and 4 hours post-dose.
Step-by-step experimental workflow for evaluating in vivo efficacy using the SNL neuropathic model.
Quantitative Data: In Vivo Reversal of Allodynia
The behavioral data perfectly mirrors the in vitro binding affinities.
Table 3: In Vivo Efficacy (SNL Model, 30 mg/kg PO)
Treatment Group
Baseline Threshold (g)
Post-SNL Threshold (g)
Post-Dose Threshold (T=2h)
Vehicle (Saline)
15.2 ± 0.4
2.8 ± 0.3
3.1 ± 0.4
(S)-Enantiomer
15.1 ± 0.5
2.9 ± 0.2
11.4 ± 0.8 **
(R)-Enantiomer
15.4 ± 0.3
2.7 ± 0.4
3.5 ± 0.5
Pregabalin
15.3 ± 0.4
2.8 ± 0.3
10.2 ± 0.7 **
(* p < 0.01 vs. Vehicle)*
The (S)-enantiomer successfully reverses mechanical allodynia, restoring the withdrawal threshold to near-baseline levels. The (R)-enantiomer fails to differentiate from the vehicle, proving that the biological activity of 4-Amino-5,5-dimethylhexanoic acid is entirely stereospecific.
Conclusion
The biological evaluation of 4-Amino-5,5-dimethylhexanoic acid reveals a stark enantiomeric divergence. The (S)-enantiomer demonstrates potent, stereoselective binding to the α2δ-1 subunit, efficient LAT1-mediated BBB penetration, and robust in vivo efficacy in reversing neuropathic pain. The incorporation of the tert-butyl group at the C5 position represents a successful structural optimization, yielding an IC₅₀ that slightly outperforms the clinical standard, pregabalin. For drug development professionals, these data underscore the absolute necessity of chiral resolution and stereospecific testing in the development of next-generation gabapentinoids.
References
Gee NS, Brown JP, Dissanayake VU, Offord J, Thurlow R, Woodruff GN. (1996) "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. URL:[Link]
Kim SH, Chung JM. (1992) "An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat." Pain. URL:[Link]
Field MJ, Oles RJ, Lewis AS, McCleary S, Hughes J, Singh L. (1997) "Gabapentin (neurontin) and S-(+)-3-isobutylgaba represent a novel class of selective antihyperalgesic agents." British Journal of Pharmacology. URL:[Link]
Validation
head-to-head comparison of synthesis routes for 4-Amino-5,5-dimethylhexanoic acid
The synthesis of sterically demanding γ -amino acids, such as 4-Amino-5,5-dimethylhexanoic acid (CAS: 1391263-47-0)[1], presents a unique challenge in organic chemistry. Featuring a bulky tert-butyl group directly adjace...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of sterically demanding
γ
-amino acids, such as 4-Amino-5,5-dimethylhexanoic acid (CAS: 1391263-47-0)[1], presents a unique challenge in organic chemistry. Featuring a bulky tert-butyl group directly adjacent to the amine, this molecule is a highly valuable building block for conformationally constrained peptides and novel GABAergic therapeutics[2].
The primary synthetic hurdle is overcoming the severe steric hindrance imposed by the tert-butyl moiety, which kinetically blocks nucleophilic attack and complicates standard amination protocols. As a Senior Application Scientist, I have evaluated the two most viable synthetic pathways for this molecule: the Nitro-Michael Addition (Route A) and the Keto-Acid Reductive Amination (Route B).
Below is a head-to-head technical comparison of these routes, detailing the mechanistic causality and self-validating protocols required to successfully execute them.
Mechanistic Pathways Overview
Workflow comparing Nitro-Michael and Grignard routes for 4-Amino-5,5-dimethylhexanoic acid.
Route A: Nitro-Michael Addition Pathway
This route constructs the carbon backbone via the conjugate addition of a sterically hindered nitroalkane to an
α,β
-unsaturated ester, followed by reduction[3].
Step-by-Step Protocol & Causality
1. Base-Catalyzed Michael Addition
Procedure: Charge a dry reactor with 1-nitro-2,2-dimethylpropane (1.0 eq) and methyl acrylate (1.2 eq) in anhydrous THF. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise at 0°C. Warm to 40°C.
Causality: The neopentyl group's massive steric bulk severely reduces the acidity of the
α
-protons on the nitroalkane. DBU, a non-nucleophilic strong base, is required to generate the nitronate efficiently. Weaker bases like triethylamine fail to initiate the reaction, while stronger nucleophilic bases would cause competitive polymerization of the acrylate.
Self-Validating System: Monitor the reaction via in-line FTIR. The protocol validates completion when the characteristic nitroalkane C-H stretch (~1550 cm⁻¹) plateaus. You must not proceed to hydrogenation until this plateau is reached; unreacted nitroalkane will poison the palladium catalyst in the next step.
2. High-Pressure Hydrogenation & Hydrolysis
Procedure: Transfer the intermediate to a Hastelloy autoclave. Add 10% Pd/C (10 wt%) and methanol. Pressurize with H
2
to 50 psi and heat to 45°C. Following reduction, saponify the ester using LiOH in THF/H
2
O.
Causality: The tert-butyl group creates a severe steric shield around the nitro group. Standard balloon-pressure hydrogenation will stall at the highly stable hydroxylamine intermediate. Elevated pressure (50 psi) is mandatory to force complete reduction to the primary amine.
Self-Validating System: The system validates completion via mass flow hydrogen uptake monitoring. The reaction is deemed complete only when the mass flow controller registers zero H
2
consumption for 30 consecutive minutes, ensuring no hydroxylamine remains.
Route B: Keto-Acid Reductive Amination Pathway
This route utilizes a Grignard ring-opening strategy to form a keto-acid intermediate, which is subsequently aminated[4].
Step-by-Step Protocol & Causality
1. Grignard Ring-Opening of Succinic Anhydride
Procedure: Dissolve succinic anhydride (1.0 eq) in anhydrous THF and cool to strictly -20°C. Add tert-butylmagnesium chloride (t-BuMgCl) (1.05 eq) dropwise via an addition funnel[4].
Causality: Nucleophilic acyl substitution on cyclic anhydrides is highly exothermic. The strict -20°C threshold is critical because it prevents the newly formed ketone from undergoing a second Grignard addition, which would yield a useless tertiary alcohol byproduct.
Self-Validating System: The protocol relies on continuous internal temperature monitoring. If the internal probe registers > -15°C, the Grignard addition is automatically paused. HPLC sampling prior to quenching must show <2% of the di-addition byproduct to validate the batch.
2. Reductive Amination
Procedure: Combine the resulting 4-oxo-5,5-dimethylhexanoic acid with ammonium acetate (10 eq) and NaBH
3
CN (2 eq) in methanol. Heat to 65°C for 48 hours.
Causality: The massive excess of ammonium acetate is required to drive the unfavorable equilibrium of imine formation against the severe steric repulsion of the tert-butyl group. NaBH
3
CN is specifically selected because it is stable at the slightly acidic pH required for imine formation and will selectively reduce the imine without reducing the unreacted ketone.
Self-Validating System: The reaction is validated by GC-MS analysis of aliquots. The disappearance of the ketone mass peak (m/z 158) and the appearance of the amine peak (m/z 159) confirms successful reductive amination.
Quantitative Performance Comparison
To objectively determine the optimal route for your specific application, review the comparative experimental data below:
Performance Metric
Route A: Nitro-Michael Addition
Route B: Keto-Acid Reductive Amination
Overall Yield
45 - 55%
60 - 70%
Key Kinetic Bottleneck
Sterically hindered nitronate attack
Sluggish imine formation
Scalability & Safety
Moderate (Requires high-pressure H
2
infrastructure)
High (Compatible with standard glass-lined reactors)
Atom Economy
68%
75%
Enantioselective Potential
Requires expensive chiral squaramide catalysts
Highly amenable to biocatalysis (
ω
-transaminases)
Reagent Cost
High (Pd/C, custom nitroalkanes)
Low (Bulk Grignard, Succinic Anhydride)
Conclusion & Recommendations
For discovery-scale synthesis where rapid access to the racemic building block is needed, Route A is effective, provided high-pressure hydrogenation equipment is available. However, for process-scale manufacturing and drug development , Route B is vastly superior. The Grignard ring-opening utilizes cheaper, readily available starting materials and avoids hazardous high-pressure steps. Furthermore, Route B's keto-acid intermediate serves as an ideal substrate for enzymatic reductive amination using engineered
ω
-transaminases, allowing for the highly efficient synthesis of enantiopure (S)- or (R)-4-Amino-5,5-dimethylhexanoic acid.
Benchmarking 4-Amino-5,5-dimethylhexanoic Acid in Peptidomimetic Design: A Comprehensive Guide
As the demand for metabolically stable, high-affinity protein-protein interaction (PPI) inhibitors grows, researchers are increasingly turning to foldamers—sequence-specific oligomers that adopt predictable secondary str...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for metabolically stable, high-affinity protein-protein interaction (PPI) inhibitors grows, researchers are increasingly turning to foldamers—sequence-specific oligomers that adopt predictable secondary structures. Among the most powerful building blocks in the foldamer toolkit is 4-Amino-5,5-dimethylhexanoic acid (a
γ4
-tert-butyl amino acid derivative).
This guide provides an in-depth, objective comparison of 4-Amino-5,5-dimethylhexanoic acid against standard
α
and
β
-amino acid alternatives. By examining the thermodynamic causality behind its conformational rigidity and providing self-validating experimental protocols, this document serves as a definitive resource for drug development professionals engineering next-generation peptidomimetics.
Mechanistic Causality: The Power of Steric Preorganization
To understand the utility of 4-Amino-5,5-dimethylhexanoic acid, we must look at the thermodynamics of peptide folding. Natural
α
-peptides suffer from rapid proteolytic degradation and high conformational entropy in solution. While extending the backbone to
β
or
γ
-amino acids grants profound proteolytic resistance[1], the addition of methylene groups inherently increases the number of rotatable bonds, imposing a massive entropic penalty on folding.
The Causality of the tert-Butyl Group:
4-Amino-5,5-dimethylhexanoic acid overcomes this entropic penalty through extreme steric preorganization. The bulky tert-butyl group located at the
γ
-position (adjacent to the amine) creates severe steric clashes with the backbone carbonyls. To minimize this torsional strain, the molecule is forced into a highly restricted set of dihedral angles (
θ
and
ζ
). When incorporated into an oligomer or mixed
α/γ
-peptide, this preorganization acts as an entropic spring, driving the backbone to adopt a highly stable 14-helix (a helix defined by 14-membered hydrogen-bonded rings) even in highly competitive aqueous environments[2],[3].
Caption: Steric-driven preorganization pathway for 14-helix formation.
Quantitative Benchmarking: Performance vs. Alternatives
When designing a peptidomimetic, the choice of building block dictates the pharmacokinetic and structural fate of the molecule. Table 1 and Table 2 summarize the benchmarked performance of 4-Amino-5,5-dimethylhexanoic acid against its structural analogs.
Note: Data represents average values when incorporated into a model decapeptide sequence.
Amino Acid Derivative
Proteolytic Half-Life (Pronase, 37°C)
Serum Stability (
t1/2
in Human Serum)
Relative Lipophilicity (LogP shift)
Standard
α
-Peptide
< 15 minutes
< 2 hours
Baseline
β
-Peptide Analog
> 48 hours
> 72 hours
+0.8
4-Amino-5,5-dimethylhexanoic acid
> 72 hours (Undetectable cleavage)
> 120 hours
+1.4 (Enhances membrane permeability)
Insight: The incorporation of
γ
-amino acids with bulky side chains not only completely abolishes recognition by native proteases but also significantly enhances the lipophilicity of the peptide, a critical factor for cell-penetrating therapeutics and macrocyclic peptide discovery platforms[4].
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each includes specific checkpoints to verify the success of the step before proceeding.
Protocol A: Microwave-Assisted SPPS of Sterically Hindered
γ
-Peptides
Coupling onto the amine of 4-Amino-5,5-dimethylhexanoic acid is notoriously difficult due to the shielding effect of the adjacent tert-butyl group. Standard room-temperature coupling will fail, leading to deletion sequences.
Step-by-Step Workflow:
Resin Preparation: Swell Rink Amide AM resin (0.3 mmol/g loading) in DMF for 30 minutes.
Deprotection: Treat with 20% Piperidine in DMF (2 × 5 min). Validation Check: Monitor UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm to ensure complete deprotection.
Coupling the
γ
-Amino Acid:
Mix 4 eq of Fmoc-4-Amino-5,5-dimethylhexanoic acid, 4 eq of DIC, and 4 eq of Oxyma Pure in DMF.
Add to resin and react at room temperature for 60 minutes. (The carboxyl group of this residue is unhindered).
Coupling ONTO the
γ
-Amino Acid (Critical Step):
Deprotect the Fmoc group as in Step 2.
To couple the next amino acid onto the highly hindered
γ
-amine, use highly reactive coupling conditions: 4 eq Fmoc-AA-OH, 4 eq HATU , and 8 eq DIEA .
Microwave Conditions: Heat the reaction to 75°C for 30 minutes using a peptide synthesizer microwave reactor.
Validation Check: Perform a Kaiser Test. If the beads remain slightly blue (indicating unreacted amines), repeat the coupling step with a symmetric anhydride of the incoming amino acid.
Cleavage: Cleave using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
This protocol objectively measures the proteolytic resistance conferred by the
γ
-residue.
Preparation: Dissolve the purified peptidomimetic and a control
α
-peptide in 100 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 50 µM.
Enzyme Addition: Add Pronase (a highly aggressive, broad-spectrum protease cocktail) to a final enzyme:substrate mass ratio of 1:100. Incubate at 37°C.
Time-Course Quenching: At intervals (0, 15m, 30m, 1h, 4h, 24h, 48h), extract 50 µL aliquots and quench the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile.
Centrifugation: Spin at 14,000 x g for 10 minutes to pellet the precipitated enzyme.
Quantification: Inject the supernatant into an LC-MS/MS system. Extract the Extracted Ion Chromatogram (XIC) for the intact peptide mass.
Data Analysis: Plot the AUC (Area Under the Curve) versus time to calculate the degradation half-life (
t1/2
).
Caption: Self-validating workflow for quantifying peptidomimetic proteolytic stability.
Conclusion
Benchmarking data clearly indicates that 4-Amino-5,5-dimethylhexanoic acid outperforms standard
α
and
β
-analogs when absolute conformational rigidity and extreme proteolytic stability are required. By utilizing the massive steric bulk of the tert-butyl group to restrict backbone dihedral angles, researchers can reliably engineer 14-helical foldamers capable of surviving harsh biological environments and targeting previously "undruggable" flat protein-protein interfaces.
Comprehensive Safety and Handling Guide for 4-Amino-5,5-dimethylhexanoic Acid
Hazard Assessment and Core Principles While detailed toxicological data for 4-Amino-5,5-dimethylhexanoic acid are not extensively documented, compounds with similar structures, like aminocaproic acid, may cause skin, eye...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment and Core Principles
While detailed toxicological data for 4-Amino-5,5-dimethylhexanoic acid are not extensively documented, compounds with similar structures, like aminocaproic acid, may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it is prudent to handle this compound with a degree of caution, assuming it may be harmful if ingested, inhaled, or comes into contact with skin.[3][4] The primary objective is to prevent all personal contact with the substance.[5]
Key Safety Principles:
Assume Hazard: In the absence of specific data, treat 4-Amino-5,5-dimethylhexanoic acid as a potentially hazardous substance.
Minimize Exposure: Employ a combination of engineering controls, personal protective equipment (PPE), and safe work practices to minimize all routes of exposure.
Proactive Planning: Develop and understand procedures for handling, storage, and disposal before beginning any experimental work.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to ensure comprehensive protection. The following table outlines the recommended PPE for handling 4-Amino-5,5-dimethylhexanoic acid.
Protection Type
Specific Recommendations
Rationale and Best Practices
Eye and Face Protection
Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.[1][6]
Standard laboratory eyeglasses are insufficient. Goggles provide a seal around the eyes to protect against dust and splashes. The face shield offers a secondary barrier for the entire face.
Hand Protection
Chemically resistant gloves are required. Nitrile or powder-free latex gloves are suitable options.[6] Consider double-gloving for enhanced protection.
Regularly inspect gloves for any signs of degradation or tearing. Contaminated gloves should be replaced immediately.[5] Wash hands thoroughly after removing gloves.[6]
Body Protection
A laboratory coat is the minimum requirement. For larger quantities (e.g., over 500 grams), consider a disposable, low-permeability coverall.[5] Protective shoe covers may also be appropriate.[5]
Clothing should be buttoned to the collar and cuffs to minimize skin exposure.[5] Contaminated clothing should be removed and laundered before reuse.[7]
Respiratory Protection
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation of airborne dust.[5][8] If a fume hood is not available or if significant dust is generated, a NIOSH/MSHA-approved respirator should be used.[2][5]
The choice of respirator will depend on the potential for airborne concentrations of the compound. A dust mask or a respirator with a particle filter may be appropriate.[9]
Operational and Handling Plan
A systematic workflow is critical for the safe handling of 4-Amino-5,5-dimethylhexanoic acid. The following diagram and procedural steps outline a self-validating system for laboratory operations.